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Foundational

A Technical Guide to Desmethylcyclobenzaprine-d3 Hydrochloride: Properties and Application as an Internal Standard in Quantitative Analysis

This technical guide provides an in-depth overview of Desmethylcyclobenzaprine-d3 hydrochloride, a crucial tool for researchers, scientists, and drug development professionals. Its primary application lies in serving as...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth overview of Desmethylcyclobenzaprine-d3 hydrochloride, a crucial tool for researchers, scientists, and drug development professionals. Its primary application lies in serving as a high-fidelity internal standard for the quantitative analysis of its non-labeled counterpart, desmethylcyclobenzaprine, a major metabolite of the muscle relaxant cyclobenzaprine. This guide will delve into its fundamental physicochemical properties and provide a detailed protocol for its effective implementation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Core Physicochemical Properties

The utility of a stable isotope-labeled internal standard is intrinsically linked to its well-defined chemical and physical characteristics. Desmethylcyclobenzaprine-d3 hydrochloride is specifically designed to mimic the behavior of the analyte of interest while being distinguishable by mass spectrometry.

PropertyValueSource(s)
Chemical Name 3-(5H-dibenzo[a,d][1]annulen-5-ylidene)-N-(methyl-d3)propan-1-amine,hydrochloride
Synonyms Nortriptyline EP Impurity B-d3 hydrochloride, Cyclobenzaprine USP Related Compound B-d3
Chemical Formula C₁₉H₁₆D₃N · HCl[2]
Molecular Weight 300.84 g/mol [2][3]
Exact Mass (Free Base) 264.1837 uCalculated
Exact Mass (HCl Salt) 300.1555 uCalculated
CAS Number 1784139-98-5[3]
Appearance Typically a solid[2]
Storage -20°C[2]

Note on Exact Mass vs. Molecular Weight: While molecular weight is an average based on the natural abundance of isotopes, the exact mass (or monoisotopic mass) is the mass of a molecule with a specific isotopic composition (e.g., ¹²C, ¹H, ¹⁴N, ³⁵Cl, and in this case, ²H or D). For high-resolution mass spectrometry, the exact mass is the more relevant value for accurate mass measurements and formula determination. The exact mass of the free base (C₁₉H₁₆D₃N) was calculated using the monoisotopic masses of the elements: C (12.000000 u), H (1.007825 u), D (2.014102 u), and N (14.003074 u). The exact mass of the hydrochloride salt was calculated by adding the exact mass of HCl (H: 1.007825 u, Cl: 34.968853 u).[4][5]

The Principle of Stable Isotope Dilution: A Self-Validating System

The core of quantitative analysis using a stable isotope-labeled internal standard (SIL-IS) like Desmethylcyclobenzaprine-d3 hydrochloride is the principle of stable isotope dilution. This method is considered the gold standard in quantitative mass spectrometry due to its ability to correct for variations throughout the analytical workflow.

The fundamental premise is that a known amount of the SIL-IS is added to an unknown sample at the earliest stage of sample preparation. Because the SIL-IS is chemically identical to the analyte, it experiences the same losses during extraction, derivatization, and injection. Furthermore, it exhibits nearly identical chromatographic retention times and ionization efficiencies in the mass spectrometer. Any variations in the analytical process will affect both the analyte and the internal standard proportionally. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, as this ratio remains constant despite procedural inconsistencies.[6][7]

Caption: The principle of stable isotope dilution using an internal standard.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This section outlines a general, yet detailed, protocol for the use of Desmethylcyclobenzaprine-d3 hydrochloride as an internal standard for the quantification of desmethylcyclobenzaprine in a biological matrix, such as plasma. This protocol is a composite of best practices and should be adapted and validated for specific laboratory conditions and matrices.

Materials and Reagents
  • Desmethylcyclobenzaprine-d3 hydrochloride (Internal Standard)

  • Desmethylcyclobenzaprine (Analyte for calibration curve)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

  • Appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) reagents

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Accurately weigh and dissolve Desmethylcyclobenzaprine-d3 hydrochloride and the non-labeled analyte in methanol to prepare concentrated stock solutions (e.g., 1 mg/mL).

    • From these stock solutions, prepare a series of working solutions for the calibration curve and a separate working solution for the internal standard. The concentration of the internal standard working solution should be chosen to yield a consistent and robust signal in the mass spectrometer.

  • Preparation of Calibration Curve and Quality Control Samples:

    • Spike a series of blank biological matrix samples with known concentrations of the analyte working solutions to create a calibration curve.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation and Extraction):

    • To a known volume of the unknown sample, calibration standards, and QC samples, add a precise volume of the internal standard working solution. This step is critical and should be performed with high-precision pipettes.

    • Perform protein precipitation by adding a solvent such as acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

    • Further cleanup can be achieved through liquid-liquid extraction or solid-phase extraction to remove interfering matrix components. The choice of extraction method will depend on the analyte's properties and the complexity of the matrix.

  • LC-MS/MS Analysis:

    • Inject a small volume of the extracted sample onto the LC-MS/MS system.

    • Chromatographic Separation: Employ a suitable C18 or similar reverse-phase column to separate the analyte and internal standard from other components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is common. The goal is to achieve a sharp, symmetrical peak for both the analyte and the internal standard, with nearly identical retention times.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification.

      • Determine the optimal precursor-to-product ion transitions for both the analyte (desmethylcyclobenzaprine) and the internal standard (Desmethylcyclobenzaprine-d3). For example, for cyclobenzaprine (a related compound), a transition of m/z 276.2 → 216.1 has been used.[8][9] The transitions for desmethylcyclobenzaprine and its d3-labeled counterpart will be different and must be empirically determined. The precursor ion for the d3-internal standard will be 3 mass units higher than the analyte.

      • Optimize MS parameters such as collision energy and declustering potential for each transition to maximize signal intensity.

  • Data Processing and Quantification:

    • Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and QC.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Start Sample Collection Add_IS Spike with Desmethylcyclobenzaprine-d3 HCl Start->Add_IS Extraction Protein Precipitation & Solid-Phase/Liquid-Liquid Extraction Add_IS->Extraction LC_Injection LC Injection Extraction->LC_Injection LC_Separation Chromatographic Separation (e.g., C18 column) LC_Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Tandem MS Analysis (MRM Mode) Ionization->MS_Analysis Data_Processing Peak Integration & Area Ratio Calculation MS_Analysis->Data_Processing Calibration Calibration Curve Plotting Data_Processing->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: A typical LC-MS/MS workflow for quantitative analysis.

Conclusion

Desmethylcyclobenzaprine-d3 hydrochloride is an indispensable tool for accurate and precise quantification in bioanalytical and pharmaceutical research. Its properties as a stable isotope-labeled internal standard allow it to effectively compensate for analytical variability, ensuring the integrity and reliability of quantitative data. The methodologies outlined in this guide provide a robust framework for its successful implementation in demanding research and development environments.

References

  • WebQC. Molar Mass Calculator for HCl. [Link]

  • Molsyns Research. Desmethyl Cyclobenzaprine Hydrochloride. [Link]

  • Zhang, J., et al. (2014). Rapid and sensitive analysis of cyclobenzaprine by LC–MS/MS: Application to a pharmacokinetic study of cyclobenzaprine in dog. Journal of Pharmaceutical and Biomedical Analysis, 98, 25-29.
  • Li, K., et al. (2012). Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study.
  • KMC Laboratories. N-Desmethyl Cyclobenzaprine USP Related Compound B D3. [Link]

  • Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. [Link]

  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • Chromatography Forum. Internal standard in LC-MS/MS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 313, Hydrochloric Acid. [Link]

Sources

Exploratory

Desmethylcyclobenzaprine-d3 Hydrochloride: Solvation Kinetics and Application Workflows in Methanol and DMSO

Target Audience: Analytical Chemists, Pharmacologists, and Forensic Toxicologists Document Type: Technical Whitepaper & Protocol Guide Executive Summary Desmethylcyclobenzaprine (also known as norcyclobenzaprine) is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Forensic Toxicologists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Desmethylcyclobenzaprine (also known as norcyclobenzaprine) is the primary active metabolite of the tricyclic skeletal muscle relaxant cyclobenzaprine. In pharmacokinetic, forensic, and clinical toxicology studies, Desmethylcyclobenzaprine-d3 hydrochloride is universally employed as a stable isotope-labeled internal standard (SIL-IS) for precise LC-MS/MS and GC-MS quantitation.

Achieving accurate quantitation relies fundamentally on the thermodynamic stability and complete solvation of the reference standard. This guide details the physicochemical rationale, empirical solubility data, and self-validating protocols for dissolving Desmethylcyclobenzaprine-d3 hydrochloride in its two most critical laboratory solvents: Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) .

Physicochemical Properties & Solvation Causality

The solubility of a compound is dictated by its crystal lattice energy and the specific intermolecular forces it can form with a solvent. Desmethylcyclobenzaprine-d3 is supplied as a hydrochloride (HCl) salt .

  • The Hydrophobic Core: The bulky dibenzocycloheptene ring system is highly lipophilic, driving the need for organic solvents.

  • The Hydrophilic Moiety: The protonated secondary amine (bearing the -CD3 group) and the chloride counterion provide a localized polar region.

Because deuteration (the substitution of three hydrogen atoms for deuterium on the N-methyl group) alters the molecular weight but has a negligible effect on macroscopic thermodynamic solubility, the solubility profile of the d3-isotopologue perfectly mirrors its non-deuterated counterpart[1].

Quantitative Solubility Profile

The following table summarizes the empirical solubility parameters for Desmethylcyclobenzaprine-d3 hydrochloride across common laboratory solvents[1].

ParameterValueSolvation Mechanism
Molecular Weight 300.84 g/mol N/A
Empirical Formula C19H16D3N • HClN/A
Solubility in Methanol ≥ 1.0 mg/mL (Highly Soluble)Hydrogen bonding with the chloride ion; dipole-dipole interactions with the protonated amine.
Solubility in DMSO ≥ 10.0 mg/mL (Soluble)High dielectric constant (~47) separates the ion pair; methyl groups stabilize the hydrophobic ring via dispersion forces.
Solubility in Ethanol 1.0 - 10.0 mg/mL (Sparingly)Lower dielectric constant than MeOH reduces ion-pair dissociation efficiency.
Solubility in PBS (pH 7.2) 0.1 - 1.0 mg/mL (Slightly)Hydrophobic effect of the dibenzocycloheptene ring restricts aqueous solubility despite the HCl salt.

Solvent Selection: The "Why" Behind the Workflow

As a Senior Application Scientist, selecting between Methanol and DMSO is never arbitrary; it is dictated by the downstream analytical environment.

Methanol: The LC-MS/MS Champion

Methanol is the industry standard for preparing stock solutions of Desmethylcyclobenzaprine-d3 for mass spectrometry.

  • Causality: Methanol is highly volatile, which is critical for efficient droplet desolvation in Electrospray Ionization (ESI) sources. Furthermore, it is fully miscible with typical reversed-phase LC mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid), preventing localized precipitation (solvent crashing) upon injection.

DMSO: The In Vitro Bioassay Standard

For researchers utilizing the standard in receptor binding assays or cell culture, DMSO is the solvent of choice[1].

  • Causality: DMSO possesses exceptional solvating power, allowing for highly concentrated stock solutions (≥ 10 mg/mL). This high concentration is vital because it allows scientists to spike the drug into aqueous biological buffers while keeping the final DMSO concentration below 0.1% (v/v) —the universal threshold to prevent solvent-induced cytotoxicity or enzyme denaturation.

Solvation Workflow & Applications

The following Graphviz diagram maps the logical progression from solid powder to validated analytical application, highlighting the divergence based on solvent selection.

Workflow Start Desmethylcyclobenzaprine-d3 HCl (Solid Powder) MeOH_Path Methanol (MeOH) Solubility ≥ 1.0 mg/mL Start->MeOH_Path Add HPLC-Grade MeOH (Vortex/Sonicate) DMSO_Path DMSO Solubility ≥ 10.0 mg/mL Start->DMSO_Path Add Anhydrous DMSO (Vortex/Sonicate) QC QC: Spectrometric Validation & Purity Check MeOH_Path->QC DMSO_Path->QC LCMS LC-MS/MS Quantitation (Internal Standard) BioAssay In Vitro Bioassays (Receptor Binding) QC->LCMS Dilute in Mobile Phase QC->BioAssay Dilute in Buffer (DMSO <0.1%)

Workflow for the preparation and validation of Desmethylcyclobenzaprine-d3 HCl solutions.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies incorporate physical kinetic energy (sonication) and visual/analytical confirmation to guarantee complete solvation.

Protocol A: Preparation of a 1.0 mg/mL Stock Solution in Methanol (For LC-MS/MS)

Objective: Create a volatile, highly stable internal standard stock.

  • Equilibration: Allow the vial containing solid Desmethylcyclobenzaprine-d3 HCl to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes before opening. Rationale: Prevents atmospheric moisture condensation, which can cause micro-hydrolysis or alter the precise weighing mass.

  • Solvent Addition: Add the calculated volume of HPLC-grade Methanol (≥99.9% purity) to achieve a 1.0 mg/mL concentration.

  • Kinetic Agitation: Vortex the solution at 2500 RPM for 60 seconds.

  • Sonication (The Fail-Safe): Place the vial in a room-temperature ultrasonic bath for 5 minutes. Rationale: High-frequency acoustic cavitation disrupts any remaining microscopic crystal lattices that are invisible to the naked eye.

  • Validation: Visually inspect against a dark background. The solution must be perfectly clear with no particulate scattering (Tyndall effect). Store at -20°C in amber glass to prevent photodegradation.

Protocol B: Preparation of a 10.0 mg/mL Stock Solution in DMSO (For Bioassays)

Objective: Create a high-concentration stock to minimize solvent toxicity in downstream aqueous assays.

  • Solvent Selection: Utilize strictly anhydrous DMSO (≤0.005% water). Rationale: DMSO is highly hygroscopic. Absorbed water drastically reduces its solvating capacity for the hydrophobic dibenzocycloheptene ring, leading to premature precipitation.

  • Solvent Addition: Add anhydrous DMSO to the solid powder to achieve a 10.0 mg/mL concentration.

  • Thermal-Kinetic Solvation: Vortex for 2 minutes. If the solid does not immediately dissolve, warm the solution gently in a water bath at 37°C for 5 minutes, followed by 3 minutes of sonication.

  • Aqueous Spiking (Validation Step): To validate the stock for biological use, perform a pilot dilution by pipetting 1 µL of the DMSO stock into 999 µL of PBS (pH 7.2) at 37°C.

  • Observation: Monitor for 30 minutes. If cloudiness or micro-precipitates form, the localized concentration has exceeded the aqueous thermodynamic limit, and a lower stock concentration (e.g., 5 mg/mL) must be utilized for that specific buffer system.

References

  • Cayman Chemical. "N-Desmethylcyclobenzaprine (hydrochloride) (CAS 438-59-5)
  • Sigma-Aldrich / Cerilliant. "N-Desmethylcyclobenzaprine-D3 hydrochloride solution 100 μg/mL in methanol (as free base)

Sources

Foundational

Pharmacokinetics and Bioanalytical Quantification of Cyclobenzaprine and its Metabolites using Stable Isotope Standards

Executive Summary Cyclobenzaprine (CBP) is a centrally acting skeletal muscle relaxant widely utilized for acute musculoskeletal conditions and, increasingly, in off-label low-dose formulations for fibromyalgia. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobenzaprine (CBP) is a centrally acting skeletal muscle relaxant widely utilized for acute musculoskeletal conditions and, increasingly, in off-label low-dose formulations for fibromyalgia. Because CBP exhibits complex pharmacokinetics—characterized by extensive first-pass metabolism, high protein binding, and a prolonged half-life—accurate quantification of the parent drug and its active metabolites is critical for therapeutic monitoring and novel drug development. This technical guide explores the metabolic pathways of CBP, details the pharmacokinetic parameters of its primary active metabolite, norcyclobenzaprine (nCBP), and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology utilizing stable isotope-labeled internal standards (SIL-IS) to ensure absolute quantitative integrity.

Metabolic Pathways and Pharmacokinetic Profiles

Upon oral administration, CBP undergoes extensive hepatic first-pass metabolism, resulting in moderate systemic bioavailability (33–55%) 1[1]. The primary metabolic route is N-demethylation, which is predominantly catalyzed by the cytochrome P450 enzymes2, with CYP2D6 playing only a minor role[2].

This N-demethylation yields norcyclobenzaprine (nCBP), a major active metabolite. nCBP is not an inert byproduct; it retains high-affinity antagonism at 5-HT2A, α1-adrenergic, and H1 histamine receptors. Pharmacokinetically, nCBP has a significantly longer elimination half-life (~60 to 73 hours) compared to the parent CBP (~18 hours) 1[1]. Because nCBP accumulates with repeated dosing, tracking its concentration is essential for understanding the drug's long-term sedative and sympatholytic effects.

G CBP Cyclobenzaprine (CBP) Parent Drug CYP Hepatic CYP450 (CYP3A4 & CYP1A2) CBP->CYP N-demethylation nCBP Norcyclobenzaprine (nCBP) Active Metabolite CYP->nCBP

Hepatic N-demethylation pathway of cyclobenzaprine to norcyclobenzaprine.

Quantitative Pharmacokinetic Data

Recent clinical developments, such as sublingual formulations designed to bypass first-pass metabolism, highlight the importance of precise PK tracking. Below is a summary of PK parameters comparing standard oral immediate-release (IR) CBP to a sublingual formulation 3[3].

Table 1: Pharmacokinetic Parameters of Cyclobenzaprine and Norcyclobenzaprine

ParameterOral IR CBP (5 mg)Sublingual TNX-102 SL (2.8 mg)
CBP Cmax (ng/mL) 1.710.81
CBP AUC0-48 (ng•hr/mL) 58.630.5
CBP Elimination T1/2 (hr) ~18 (Range 8-37)~18
nCBP Elimination T1/2 (hr) ~73~60
Bioavailability 33–55%154% (Relative to Oral)

The Role of Stable Isotope-Labeled Internal Standards (SIL-IS)

To accurately quantify trace levels of CBP and nCBP in complex biological matrices (like human plasma), modern clinical research relies on 4 such as Cyclobenzaprine-d3 (CBP-d3)[4].

The Causality of Matrix Effects and Isotope Compensation: During Electrospray Ionization (ESI) in mass spectrometry, endogenous plasma components (specifically phospholipids) co-elute with target analytes and compete for available charge, leading to "ion suppression." By utilizing CBP-d3—which features three deuterium atoms on the N-methyl group—the internal standard gains a +3 Da mass shift (m/z 279.2) while retaining identical physicochemical properties to the unlabeled parent drug (m/z 276.2) 5[5].

Because CBP and CBP-d3 co-elute chromatographically, they experience the exact same matrix-induced ion suppression at the exact same time 6[6]. This creates a self-validating system : if matrix effects reduce the absolute signal of the analyte by 40%, the signal of the SIL-IS is also reduced by 40%. Consequently, the ratio of the analyte to the internal standard remains perfectly constant, ensuring absolute quantitative accuracy.

Table 2: LC-MS/MS MRM Transitions and Stable Isotope Parameters

AnalyteFormulaPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Function
Cyclobenzaprine (CBP) C20H21N276.2215.1Target Analyte
CBP-d3 C20H18D3N279.2215.1Internal Standard
Norcyclobenzaprine (nCBP) C19H19N262.2215.1Target Metabolite
nCBP-d3 C19H16D3N265.2215.1Internal Standard

(Note: The product ion at m/z 215.1 corresponds to the stable conjugated dibenzocycloheptene ring system following the collision-induced loss of the aliphatic amine side chain).

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To accurately map the PK of CBP and nCBP, the following step-by-step methodology must be strictly adhered to. Every step is designed to minimize variability and maximize the self-validating nature of the SIL-IS.

Step 1: Matrix Spiking (The Self-Validation Anchor)
  • Aliquot 100 µL of human plasma sample into a 96-well collection plate.

  • Immediately add 10 µL of SIL-IS working solution (containing 100 ng/mL of CBP-d3 and nCBP-d3 in methanol). Causality: Spiking the stable isotopes directly into the raw plasma before any extraction occurs ensures that any volumetric losses, degradation, or extraction inefficiencies downstream will affect the analyte and the internal standard equally.

Step 2: Solid-Phase Extraction (SPE)
  • Add 300 µL of 1% formic acid in acetonitrile to precipitate plasma proteins. Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Wash the cartridge with 5% methanol in water to remove highly polar interferences.

  • Elute the analytes using 100% methanol. Causality: While simple protein precipitation is fast, it fails to remove endogenous phospholipids. SPE is mandatory here to strip away these lipids, drastically reducing ion suppression in the ESI source and extending the lifespan of the analytical column.

Step 3: Chromatographic Separation
  • Evaporate the SPE eluent under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase A (0.1% formic acid in water).

  • Inject 10 µL onto a 7 (e.g., Kinetex Biphenyl 50 x 3.0 mm)[7].

  • Run a gradient elution from 20% to 75% Mobile Phase B (0.1% formic acid in acetonitrile) over 2.5 minutes at a flow rate of 0.7 mL/min. Causality: Biphenyl stationary phases provide unique π-π (pi-pi) interactions with the tricyclic ring structure of cyclobenzaprine. This offers superior retention and selectivity over traditional C18 columns, ensuring baseline separation of the parent drug from its structurally similar desmethyl metabolite.

Step 4: MS/MS Detection
  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the MRM transitions listed in Table 2.

  • Quantify the final concentration by plotting the peak area ratio (Analyte / SIL-IS) against a matrix-matched calibration curve.

Workflow Plasma 1. Matrix Spiking Plasma + CBP-d3 SPE 2. SPE Clean-up Remove Phospholipids Plasma->SPE LC 3. LC Separation Biphenyl Column SPE->LC MS 4. MS/MS Detection MRM Mode (ESI+) LC->MS Data 5. PK Quantification Analyte/IS Ratio MS->Data

Self-validating LC-MS/MS workflow using stable isotope internal standards.

References

  • Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine. PubMed. 2

  • Tonmya™ the new drug for fibromyalgia is no more useful than Flexeril™. PainRI. 1

  • Single-Dose Pharmacokinetic Assessment of TNX-102 SL (Cyclobenzaprine HCl Sublingual Tablets): Results From Randomized, Open-Label Studies in Healthy Volunteers. PubMed.3

  • Cyclobenzaprine-D3 (HCl) | CAS 1184983-42-3. Veeprho. 4

  • Cyclobenzaprine-D3 100ug/mL methanol as free base, certified reference material. Sigma-Aldrich.5

  • Be sure, today and tomorrow— LC-MS in clinical research. ThermoFisher. 6

  • Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY. 7

Sources

Exploratory

Assessing the Isotopic Purity of Desmethylcyclobenzaprine-d3 Hydrochloride: A Cornerstone of Bioanalytical Integrity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Desmethylcyclobenzaprine-d3 hydrochloride, a deuterium-labeled isotopologue of a primary cyclobenzaprine metabolite, se...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylcyclobenzaprine-d3 hydrochloride, a deuterium-labeled isotopologue of a primary cyclobenzaprine metabolite, serves a pivotal role in modern drug metabolism and pharmacokinetic (DMPK) studies.[1][2][3] Its utility, primarily as an internal standard for quantitative bioanalysis, is fundamentally dependent on its isotopic purity. This guide provides a comprehensive technical overview of the principles, methodologies, and rigorous validation required to characterize the isotopic purity of Desmethylcyclobenzaprine-d3 hydrochloride. We will explore the causality behind experimental choices, detail self-validating analytical systems, and offer field-proven insights to ensure the generation of accurate, reproducible, and defensible data in a research and regulatory context.

Introduction: Beyond Chemical Purity

In the realm of pharmaceutical analysis, isotopically labeled compounds are indispensable tools.[4] Desmethylcyclobenzaprine-d3 hydrochloride is the deuterium-labeled form of N-desmethylcyclobenzaprine, an active metabolite of the muscle relaxant cyclobenzaprine.[2][5] While chemically identical to its unlabeled counterpart, the three deuterium atoms give it a distinct mass, allowing it to be differentiated by a mass spectrometer.[6]

This unique property makes it the "gold standard" for use as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays.[6] An ideal IS mimics the analyte's behavior throughout sample extraction, chromatography, and ionization, thereby correcting for variations and enhancing assay robustness.[6][7][8]

However, the efficacy of a deuterated standard is not guaranteed by its chemical structure alone. It is critically defined by its isotopic purity , a measure of the percentage of molecules in the sample that contain the desired isotopic label.[9] It is crucial to distinguish this from:

  • Isotopic Enrichment: The percentage of deuterium at a specific labeled position within a molecule.[10]

  • Species Abundance: The percentage of the total molecular population that has a specific isotopic composition (e.g., d3, d2, d1, d0).[10]

Low isotopic purity, characterized by significant populations of d0, d1, or d2 species, can severely compromise analytical accuracy.[9] Therefore, rigorous characterization is not merely a quality control step but a prerequisite for valid scientific inquiry.

The Critical Impact of Isotopic Purity on Bioanalytical Outcomes

High isotopic purity (typically >98%) is paramount because it directly ensures the integrity of quantitative data.[11] Even minor isotopic impurities can introduce significant errors.

  • Mitigation of Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement during LC-MS analysis, leading to variability.[12] A high-purity deuterated standard co-elutes with the analyte, experiencing the same matrix effects and providing accurate normalization of the signal.[6][12]

  • Prevention of Analytical Cross-Talk: If the deuterated standard contains a significant amount of the unlabeled (d0) analyte, it will artificially inflate the measured concentration of the analyte in the sample. This is particularly problematic when analyzing low concentrations of the target compound. The mass increase of the label should be sufficient to move the signal outside the natural mass distribution of the analyte.[7]

  • Accuracy in Pharmacokinetic (PK) Studies: Inaccurate quantification resulting from impure standards can lead to erroneous calculations of key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t½).[9] This can misinform dosing recommendations and jeopardize drug safety and efficacy assessments.[4]

  • Regulatory Scrutiny: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for bioanalytical method validation.[12] The use of a well-characterized, high-purity internal standard is an expectation for robust and reliable assays.[6][12]

Parameter Impact of High Isotopic Purity Consequence of Low Isotopic Purity
Accuracy Ensures the measured analyte concentration is true to its actual value.Inaccurate quantification due to signal interference and poor normalization.
Precision High reproducibility across multiple measurements and samples.Increased variability (%CV) in results, compromising data reliability.
Sensitivity (LLOQ) Allows for confident measurement at the lower limit of quantification.Potential for false-positive signals from the d0 impurity in the standard.
Regulatory Compliance Meets expectations for robust and validated bioanalytical methods.[12]Risk of study rejection and requests for costly repeat analyses.[12]

A Dual-Pillar Approach to Purity Verification: A Self-Validating System

To establish the isotopic purity of Desmethylcyclobenzaprine-d3 hydrochloride with the highest degree of confidence, a multi-technique, self-validating approach is required. Relying on a single analytical method is insufficient. The integration of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary data, creating a comprehensive and defensible characterization profile.[11][13]

Caption: Integrated workflow for isotopic purity validation.

Pillar 1: High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone for determining the distribution of isotopologues within the material.[14] Its ability to resolve minute mass differences allows for the clear separation and quantification of the d0, d1, d2, and d3 species.[15][16]

  • Sample Preparation:

    • Accurately prepare a solution of Desmethylcyclobenzaprine-d3 hydrochloride in an LC-MS grade solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.[17]

    • Filter the sample through a 0.22 µm syringe filter to protect the analytical column.[17]

  • Liquid Chromatography (LC) Separation:

    • Inject the sample onto a suitable C18 reversed-phase column.

    • Use an isocratic or gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The goal of chromatography here is not to separate from other chemical impurities but to deliver a clean, sharp peak of the compound to the mass spectrometer.

  • Mass Spectrometry (MS) Acquisition:

    • Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[16][18]

    • Acquire data in full scan mode in positive electrospray ionization (ESI+).

    • Set the mass resolution to >70,000 to ensure baseline separation of the isotopic peaks.[14]

    • Collect data across a mass range that includes the unlabeled and labeled species (e.g., m/z 260-270).

  • Data Analysis and Calculation:

    • From the full scan data, extract the ion chromatograms (EICs) for the theoretical exact masses of the [M+H]+ ions for each isotopologue (d0, d1, d2, d3).

    • Integrate the peak area for each EIC.

    • Calculate the isotopic purity as the percentage of the d3 species relative to the sum of all species.

      • Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

Caption: Step-by-step LC-HRMS workflow for purity analysis.

Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS excels at showing what isotopologues are present, NMR excels at confirming where the deuterium labels are and provides a highly accurate, independent measure of overall isotopic enrichment.[11][13] Proton NMR (¹H-NMR) is exceptionally precise for this task.[10]

  • Sample Preparation:

    • Accurately weigh a known amount of Desmethylcyclobenzaprine-d3 hydrochloride.

    • Accurately weigh a known amount of a high-purity, non-deuterated internal standard (e.g., maleic acid) that has a known number of protons and whose signals do not overlap with the analyte.

    • Dissolve both compounds in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).[19]

  • NMR Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. This requires specific acquisition parameters to ensure signal intensity is directly proportional to the number of protons, including:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being measured.

      • A calibrated 90° pulse angle.

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the area of a well-resolved signal from the internal standard.

    • Integrate the area of the residual proton signal at the position where deuterium was incorporated in Desmethylcyclobenzaprine-d3.

    • Using the known concentrations and number of protons, calculate the amount of residual (non-deuterated) material.

    • The isotopic enrichment is then calculated as: 100% - % Residual Protons .

This qNMR approach provides an absolute measure of enrichment that is complementary to the relative distribution provided by MS, thus validating the overall purity assessment.[10][20]

Field Application: Desmethylcyclobenzaprine-d3 HCl in a Bioanalytical Assay

The ultimate purpose of verifying isotopic purity is to ensure flawless performance in its intended application. The following protocol outlines its use in quantifying unlabeled Desmethylcyclobenzaprine in human plasma.

  • Preparation of Standards and QCs:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of unlabeled Desmethylcyclobenzaprine into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of a working solution of Desmethylcyclobenzaprine-d3 HCl (e.g., at 50 ng/mL) as the internal standard.

    • Vortex briefly to mix.

    • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an LC-MS/MS system equipped with a triple quadrupole mass spectrometer.

    • Perform chromatographic separation using a C18 column.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.

Compound Precursor Ion (Q1) [M+H]+ Product Ion (Q3) Collision Energy (eV)
Desmethylcyclobenzaprinem/z 262.2m/z 217.125
Desmethylcyclobenzaprine-d3m/z 265.2m/z 220.125
  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the calibration standards.

    • Use the resulting regression equation to determine the concentration of Desmethylcyclobenzaprine in the unknown samples based on their measured peak area ratios.

Caption: Bioanalytical workflow using the deuterated standard.

Conclusion

The isotopic purity of Desmethylcyclobenzaprine-d3 hydrochloride is not a trivial specification; it is the foundation upon which the accuracy and reliability of critical bioanalytical data are built. A superficial assessment is insufficient. A robust, self-validating characterization, leveraging the complementary strengths of high-resolution mass spectrometry and quantitative NMR spectroscopy, is essential. This dual-pillar approach ensures that the internal standard is fit-for-purpose, providing researchers with the confidence needed to make informed decisions in drug development and to produce data that can withstand the rigors of scientific and regulatory review.

References

  • ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS.
  • AptoChem. (2008). Deuterated internal standards and bioanalysis.
  • BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide.
  • Anonymous. (2024). Isotope-labeled Pharmaceutical Standards.
  • Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
  • MedChemExpress. (n.d.). Desmethylcyclobenzaprine-d3 hydrochloride.
  • Biotai. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
  • KCAS Bio. (2017). The Value of Deuterated Internal Standards.
  • Anonymous. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
  • PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.
  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences.
  • ResearchGate. (n.d.). Cyclobenzaprine.
  • Anonymous. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry.
  • Cayman Chemical. (n.d.). N-Desmethylcyclobenzaprine (hydrochloride) (CAS 438-59-5).
  • Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • YouTube. (2026). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide.
  • PubMed. (n.d.). Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards and Solvents for NMR.
  • Almac. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.

Sources

Foundational

Nomenclature and Bioanalytical Standardization of Norcyclobenzaprine-d3 Hydrochloride

Executive Summary In the fields of pharmacokinetics and forensic toxicology, precision in chemical nomenclature and analytical methodology is paramount. The primary active metabolite of the skeletal muscle relaxant cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of pharmacokinetics and forensic toxicology, precision in chemical nomenclature and analytical methodology is paramount. The primary active metabolite of the skeletal muscle relaxant cyclobenzaprine is frequently referred to in literature by two distinct names: norcyclobenzaprine and desmethylcyclobenzaprine [1]. This whitepaper clarifies the IUPAC structural equivalency of these terms, explains the critical role of its isotopically labeled salt form (Norcyclobenzaprine-d3 hydrochloride) as an internal standard, and provides a self-validating, step-by-step LC-MS/MS protocol for its quantification in human matrices.

Chemical Nomenclature: "Nor-" vs. "Desmethyl-"

A common source of confusion in drug development is the interchangeable use of prefixes to describe metabolites.

According to IUPAC nomenclature guidelines, the prefix "nor-" is used to denote a structural analog derived from a parent compound by the removal of exactly one carbon atom along with its accompanying hydrogen atoms[2]. Conversely, the prefix "desmethyl-" (or "demethyl-") explicitly specifies the elimination of a methyl group (-CH₃)[2].

Cyclobenzaprine contains a tertiary N,N-dimethylamine side chain. When it undergoes Phase I metabolism (primarily mediated by CYP3A4 and CYP1A2), it loses one N-methyl group to become a secondary amine[3]. Because the removed unit is exactly one carbon and three hydrogens, the terms norcyclobenzaprine and desmethylcyclobenzaprine describe the exact same molecular entity[2][4].

Nomenclature CBP Cyclobenzaprine (N,N-dimethylamine) NOR Norcyclobenzaprine (Secondary Amine) CBP->NOR IUPAC 'nor-' prefix (-1 Carbon & Hydrogens) DES Desmethylcyclobenzaprine (Secondary Amine) CBP->DES 'desmethyl-' prefix (-1 Methyl Group) NOR->DES Exact Synonyms (Interchangeable) D3 Norcyclobenzaprine-d3 HCl (Internal Standard) NOR->D3 Isotopic Labeling (+3 Deuterium, +HCl)

Structural nomenclature mapping of cyclobenzaprine derivatives.

The Causality of Isotopic Labeling and Salt Formation

In quantitative mass spectrometry, achieving a self-validating system requires an internal standard (IS) that mimics the target analyte perfectly while remaining mass-resolved. Norcyclobenzaprine-d3 hydrochloride is synthesized specifically for this purpose[1].

  • The Causality of the "-d3" Isotope: Incorporating three deuterium atoms onto the remaining N-methyl group increases the molecular weight by 3 Da (shifting the protonated precursor from m/z 262.2 to 265.2). This +3 Da shift is a deliberate choice: it is large enough to prevent "isotopic cross-talk" (where the naturally occurring ¹³C isotopes of the unlabeled drug bleed into the IS detection channel), yet structurally identical enough to ensure the IS perfectly co-elutes with the target analyte during chromatography[1]. This co-elution guarantees that the IS experiences the exact same matrix-induced ion suppression in the MS source, allowing the peak area ratio to self-correct for matrix effects.

  • The Causality of the Hydrochloride Salt: Free base secondary amines are lipophilic oils that are highly susceptible to oxidative degradation and volatilization. By reacting the free base with hydrochloric acid, the amine is protonated to form a stable, highly water-soluble crystalline solid. This ensures long-term shelf stability and allows for highly precise gravimetric weighing when preparing certified reference materials.

Bioanalytical Workflow: LC-MS/MS Protocol

To quantify these compounds in biological matrices (e.g., human plasma), Liquid-Liquid Extraction (LLE) is preferred over simple protein precipitation. LLE selectively isolates the lipophilic un-ionized amines while leaving polar matrix components (such as phospholipids) behind, drastically improving the signal-to-noise ratio[5].

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 200 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of Norcyclobenzaprine-d3 HCl working solution (100 ng/mL in methanol) to act as the self-validating tracer. Vortex for 10 seconds.

  • Alkalinization: Add 50 µL of saturated sodium carbonate solution. Causality: This raises the pH above the pKa of the amine, stripping its proton and forcing it into its lipophilic free-base form[5].

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of a non-polar organic solvent mixture, specifically hexane-diethyl ether (3:1, v/v)[5]. Vortex vigorously for 3 minutes to partition the un-ionized analytes into the organic layer.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Evaporation: Carefully transfer the upper organic layer to a clean glass tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., acetonitrile:water 40:60, v/v, containing 0.1% formic acid)[5]. The acidic mobile phase re-protonates the amine for optimal positive-ion ESI.

  • LC-MS/MS Analysis: Inject 5 µL onto an analytical C18 column interfaced with a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode[5][6].

Workflow S1 1. Plasma Sample Collection (Human Matrix) S2 2. Internal Standard Spiking (Add Norcyclobenzaprine-d3 HCl) S1->S2 S3 3. Liquid-Liquid Extraction (LLE) (Hexane-Diethyl Ether 3:1) S2->S3 S4 4. LC Separation (C18 Column, Isocratic Elution) S3->S4 S5 5. MS/MS Detection (ESI+, MRM Mode) S4->S5 S6 6. Data Quantification (Analyte/IS Peak Area Ratio) S5->S6

Step-by-step LC-MS/MS workflow for cyclobenzaprine metabolite quantification.

Quantitative Data Presentation

During Collision-Induced Dissociation (CID) in the mass spectrometer, the protonated molecules lose their amine side chains, yielding a stable dibenzocycloheptene ring fragment at m/z 216.1[5][6]. The table below summarizes the optimal MRM transitions for the assay.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Ionization ModeAnalytical Purpose
Cyclobenzaprine 276.2216.1ESI+Parent Drug Quantification
Norcyclobenzaprine 262.2216.1ESI+Active Metabolite Quantification
Norcyclobenzaprine-d3 265.2216.1ESI+Internal Standard (IS) Correction

Conclusion

The nomenclature debate between "norcyclobenzaprine" and "desmethylcyclobenzaprine" is purely semantic; both describe the exact same secondary amine metabolite[2][4]. For rigorous bioanalytical quantification, utilizing the stable, trideuterated salt form—Norcyclobenzaprine-d3 hydrochloride—is essential[1]. When paired with a targeted liquid-liquid extraction protocol and MRM mass spectrometry, it provides a highly sensitive, self-validating framework capable of overcoming matrix effects and ensuring reproducible pharmacokinetic data[5].

References

  • Nor- - Wikipedia Source: Wikipedia URL:[Link]

  • Nor-LSD - Wikipedia Source: Wikipedia URL:[Link]

  • Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry Source: PubMed / John Wiley & Sons, Ltd. URL:[Link]

  • Rapid and sensitive analysis of cyclobenzaprine by LC–MS/MS: Application to a pharmacokinetic study Source: ResearchGate URL:[Link]

  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS Source: RSC Publishing URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Cyclobenzaprine in Human Plasma by LC-MS/MS Using Desmethylcyclobenzaprine-d3

Abstract This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cyclobenzaprine in human plasma. The protocol employs Desmethylcyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cyclobenzaprine in human plasma. The protocol employs Desmethylcyclobenzaprine-d3, a stable isotope-labeled derivative of a major cyclobenzaprine metabolite, as the internal standard to ensure accuracy and precision. The described method, which utilizes a straightforward protein precipitation for sample preparation, is suitable for high-throughput analysis in clinical research, pharmacokinetic evaluations, and bioequivalence studies. All procedures are designed to meet the rigorous standards outlined in the FDA's Bioanalytical Method Validation guidance.

Introduction

Cyclobenzaprine is a centrally acting skeletal muscle relaxant widely prescribed for the relief of muscle spasms associated with acute, painful musculoskeletal conditions.[1] Structurally related to tricyclic antidepressants, it acts primarily within the central nervous system at the brain stem to reduce tonic somatic motor activity.[2] The drug is extensively metabolized in the liver by cytochrome P450 enzymes (CYP3A4, 1A2, and to a lesser extent, 2D6) into several metabolites, including N-desmethylcyclobenzaprine (norcyclobenzaprine), and is excreted mainly as glucuronide conjugates via the kidneys.[1][2][3]

Given its therapeutic importance, a reliable method for quantifying cyclobenzaprine in biological matrices is essential for pharmacokinetic (PK) and bioequivalence (BE) studies.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its superior sensitivity, specificity, and high throughput.[6]

This guide details a complete, validated protocol for the determination of cyclobenzaprine in human plasma. The use of a stable isotope-labeled internal standard (SIL-IS), Desmethylcyclobenzaprine-d3, is a critical component of this method. SIL-IS are the gold standard for quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they effectively account for variability during sample extraction, chromatography, and ionization, thereby yielding highly reliable data.

Principle of the Method

The method is based on the principle of stable isotope dilution coupled with LC-MS/MS. After extraction from the plasma matrix, cyclobenzaprine and its internal standard, Desmethylcyclobenzaprine-d3, are separated from endogenous components using reverse-phase liquid chromatography. The compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer.

Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is used to construct a calibration curve and determine the concentration of cyclobenzaprine in unknown samples. This ratiometric approach corrects for potential sample-to-sample variations, enhancing the method's precision and accuracy.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standards: Cyclobenzaprine Hydrochloride (HCl), Desmethylcyclobenzaprine-d3 (hydrochloride)

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Buffer: Ammonium Acetate (LC-MS Grade)

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 300 µL autosampler vials with inserts, precision pipettes and tips.

Instrumentation
  • LC System: UHPLC system capable of delivering accurate gradients (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • MS System: Triple quadrupole mass spectrometer with an ESI source (e.g., Agilent 6470, Sciex API 4000).

  • Analytical Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 100 Å, 150 x 4.6 mm, 5 µm or equivalent).[4][5]

Experimental Protocols

Liquid Chromatography Conditions

The chromatographic parameters must be optimized to ensure baseline separation of the analyte from any interfering matrix components.

ParameterCondition
Column Phenomenex Luna C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / 5 mM Ammonium Acetate with 0.1% Formic Acid (90:10 v/v)
Flow Rate 0.5 mL/min
Mode Isocratic
Column Temp. 40 °C
Injection Vol. 5 µL
Run Time ~4 minutes

Causality Note: The high percentage of acetonitrile provides strong elution strength for the relatively hydrophobic cyclobenzaprine molecule, leading to a short retention time and high throughput. The formic acid and ammonium acetate improve peak shape and ionization efficiency in positive ESI mode.

Mass Spectrometry Conditions

The mass spectrometer is operated in positive ESI mode. Instrument parameters such as gas temperatures, gas flows, and voltages must be optimized by infusing a standard solution of each compound to maximize signal intensity.

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV[4]
Source Temperature 350 °C[4]
Drying Gas Flow 9 L/min
Nebulizer Pressure 30 psi
MRM Transitions

The selection of specific and intense precursor-product ion transitions is fundamental to the selectivity of the assay. The following transitions are recommended and should be confirmed and optimized on the specific instrument being used.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q2) m/zDwell Time (ms)Collision Energy (CE) (eV)
Cyclobenzaprine 276.2216.220025-30
Desmethylcyclobenzaprine-d3 (IS) 265.2219.120025-30

Expert Note: The precursor ion for cyclobenzaprine (m/z 276.2) corresponds to its protonated molecule, [M+H]+. The major product ion (m/z 216.2) results from a characteristic fragmentation.[2] For the internal standard, Desmethylcyclobenzaprine-d3, the precursor ion (m/z 265.2) is the protonated molecule [M+H]+ (base mass 261.2 + 3 deuteriums + 1 proton). Its fragmentation is expected to be similar to the non-deuterated form (norcyclobenzaprine, precursor m/z 262.2), which yields a major product ion at m/z 216.1.[1] The corresponding product for the d3-labeled compound would be m/z 219.1. These values must be empirically optimized.

Step-by-Step Methodologies

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Cyclobenzaprine HCl and Desmethylcyclobenzaprine-d3 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. These are stable for several months at -20°C.

  • Working Standard Solutions: Perform serial dilutions of the Cyclobenzaprine stock solution with 50:50 Methanol:Water to prepare working standards for spiking into plasma to create the calibration curve (e.g., from 0.5 ng/mL to 500 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Desmethylcyclobenzaprine-d3 stock solution with 50:50 Methanol:Water. The final concentration of the IS in the analytical sample should be chosen to be near the middle of the calibration range.

Sample Preparation: Protein Precipitation

This protocol is designed for high efficiency and throughput.

G cluster_prep Protein Precipitation Protocol plasma 1. Aliquot 100 µL Plasma (Calibrator, QC, or Unknown) add_is 2. Add 25 µL IS Working Solution (100 ng/mL) plasma->add_is vortex1 3. Vortex briefly (5 sec) add_is->vortex1 add_acn 4. Add 300 µL Cold Acetonitrile vortex1->add_acn vortex2 5. Vortex vigorously (1 min) add_acn->vortex2 centrifuge 6. Centrifuge (10 min @ >12,000 g) vortex2->centrifuge transfer 7. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 8. Inject 5 µL into LC-MS/MS transfer->inject

Caption: Protein precipitation workflow for plasma samples.

Calibration Curve and Quality Controls (QCs)
  • Calibration Curve: Prepare a set of 8-10 calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 0.05 to 50 ng/mL.

  • Quality Controls: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC, mid-range), and High (HQC, ~80% of upper limit).

Method Validation Framework

The described method must be validated according to the FDA's Bioanalytical Method Validation (BMV) Guidance to ensure its reliability for regulatory submissions.[6] Key parameters include:

  • Selectivity: Assessed by analyzing at least six different sources of blank plasma to ensure no endogenous interferences are present at the retention times of the analyte and IS.

  • Linearity & Range: The calibration curve must demonstrate a linear response over the defined range. A correlation coefficient (r²) > 0.99 is expected.

  • Accuracy & Precision: Determined by analyzing QC samples in replicate (n≥5) over at least three separate analytical runs. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV%) should not exceed 15% (20% at the LLOQ).[2]

  • Lower Limit of Quantification (LLOQ): The lowest standard on the calibration curve must be quantifiable with acceptable precision and accuracy (±20%).

  • Matrix Effect & Recovery: Post-extraction spike experiments are conducted to evaluate the ion suppression or enhancement from the plasma matrix and to determine the efficiency of the extraction process.

  • Stability: The stability of cyclobenzaprine in plasma must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Analysis and Interpretation

Data is acquired and processed using the instrument's software package. A calibration curve is generated by plotting the peak area ratio (Cyclobenzaprine / Desmethylcyclobenzaprine-d3) versus the nominal concentration of the calibration standards. A weighted (1/x² or 1/x) linear regression is typically used to fit the curve. The concentrations of cyclobenzaprine in the QC and unknown samples are then calculated from their peak area ratios using the regression equation.

G cluster_workflow Overall Analytical Workflow SamplePrep Sample Collection & Preparation LCSep LC Separation (C18 Column) SamplePrep->LCSep Extracted Sample MSDet MS/MS Detection (ESI+, MRM Mode) LCSep->MSDet Eluted Analytes DataProc Data Processing (Peak Integration) MSDet->DataProc Raw Data (Chromatograms) CalCurve Calibration Curve (Area Ratio vs. Conc.) DataProc->CalCurve Peak Area Ratios Quant Quantification (Calculate Unknowns) CalCurve->Quant Regression Equation

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of Norcyclobenzaprine Utilizing Desmethylcyclobenzaprine-d3 Hydrochloride Internal Standard

Introduction and Mechanistic Rationale Cyclobenzaprine is a widely prescribed skeletal muscle relaxant used in the management of acute musculoskeletal conditions. In pharmacokinetic tracking, forensic analysis, and clini...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Cyclobenzaprine is a widely prescribed skeletal muscle relaxant used in the management of acute musculoskeletal conditions. In pharmacokinetic tracking, forensic analysis, and clinical toxicology, quantifying its major active urinary and plasma metabolite, Norcyclobenzaprine (N-desmethylcyclobenzaprine), is critical for evaluating drug metabolism and patient compliance[1].

To achieve high precision and accuracy in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing a stable isotope-labeled internal standard (SIL-IS) is the bioanalytical gold standard. Desmethylcyclobenzaprine-d3 hydrochloride (Empirical Formula: C19H16D3N · HCl) is specifically engineered to mimic the physicochemical properties of the target analyte[1],[2].

The Causality of the SIL-IS: During electrospray ionization (ESI), complex biological matrices (like plasma or urine) introduce severe, unpredictable ion suppression or enhancement. Because the deuterium-labeled IS co-elutes chromatographically with the endogenous analyte, it experiences the exact same matrix-induced ionization microenvironment. The ratio of the analyte to the IS remains constant, providing a self-correcting mechanism that compensates for both extraction recovery losses and ESI matrix effects[3].

Experimental Workflow & Pathway

To isolate the highly lipophilic and basic Norcyclobenzaprine from plasma proteins and phospholipids, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is highly preferred over simple Protein Precipitation (PPT)[4].

Mechanistic Choice of LLE: Alkalinizing the sample with sodium hydroxide suppresses the ionization of the secondary amine (pKa ~ 8.5). This drives the neutral, un-ionized molecule into the organic MTBE phase. Because MTBE is less dense than water, it forms the upper layer, allowing for rapid, automated transfer while leaving polar matrix interferences trapped in the lower aqueous phase.

G A Aliquot Biological Matrix (100 µL Plasma/Urine) B Spike Internal Standard (Desmethylcyclobenzaprine-d3) A->B C Alkalinization (Add 50 µL 0.1M NaOH) B->C D Liquid-Liquid Extraction (Add 1.0 mL MTBE & Vortex) C->D E Phase Separation (Centrifuge 10,000 x g) D->E F Organic Transfer & Drying (Evaporate under N2 at 40°C) E->F G Reconstitution (100 µL Mobile Phase) F->G H LC-MS/MS Analysis (ESI+ MRM Mode) G->H

Workflow for Norcyclobenzaprine extraction using Desmethylcyclobenzaprine-d3 IS.

Materials and Reagents

  • Analytes : Norcyclobenzaprine (Desmethylcyclobenzaprine) reference standard.

  • Internal Standard : N-Desmethylcyclobenzaprine-D3 hydrochloride solution (100 μg/mL in methanol, as free base)[1].

  • Solvents : LC-MS grade Acetonitrile, Methanol, Water, and Methyl tert-butyl ether (MTBE)[4].

  • Additives : Formic Acid (LC-MS grade), Ammonium Acetate, Sodium Hydroxide (NaOH).

Step-by-Step Sample Preparation Protocol

Preparation of Solutions
  • IS Working Solution (ISWS) : Dilute the 100 μg/mL N-Desmethylcyclobenzaprine-D3 hydrochloride certified reference stock[1] with 50:50 Methanol:Water to a final working concentration of 100 ng/mL. Store at 4°C.

  • Alkalinizing Agent : Prepare a 0.1 M NaOH solution in LC-MS grade water.

Liquid-Liquid Extraction (LLE) Procedure

Note: This procedure is optimized for human plasma but can be adapted for urine with a 1:10 dilution step prior to extraction.

  • Aliquot : Transfer 100 µL of blank, calibration, or unknown plasma samples into 2.0 mL polypropylene microcentrifuge tubes.

  • Spike : Add 10 µL of the ISWS (100 ng/mL Desmethylcyclobenzaprine-d3) to all tubes except double blanks. Vortex briefly to equilibrate the IS with plasma proteins.

  • Alkalinize : Add 50 µL of 0.1 M NaOH to each tube. Raising the pH > 10 ensures the secondary amine is fully deprotonated, maximizing its partition coefficient into the organic solvent[4].

  • Extract : Add 1.0 mL of MTBE to each tube. Cap securely and vortex vigorously for 5 minutes to ensure maximum surface area interaction between the aqueous and organic phases.

  • Separate : Centrifuge at 10,000 × g for 5 minutes at 4°C to break any emulsions and achieve clear phase separation.

  • Transfer & Dry : Carefully transfer 800 µL of the upper organic (MTBE) layer to a clean 96-well plate or glass tubes. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute : Reconstitute the dried extract in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Aqueous Buffer). Vortex for 2 minutes and transfer to autosampler vials.

LC-MS/MS Analytical Conditions

Chromatography

Baseline separation from endogenous interferences is achieved using a reversed-phase C18 column[5].

  • Column : Phenomenex Luna C18 (150 × 4.6 mm, 5 µm) or equivalent sub-2 µm UHPLC column[4].

  • Mobile Phase A : 10 mM Ammonium Acetate + 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
0.59010
2.51090
3.51090
3.69010
5.09010
Mass Spectrometry (MRM Parameters)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The D3 label adds 3 Da to the precursor mass, ensuring no isotopic overlap with the native analyte[6],[7].

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Cyclobenzaprine276.2215.15024
Norcyclobenzaprine262.2215.15024
Norcyclobenzaprine-d3 (IS)265.2215.15024

Mechanistic Insight on Fragmentation: The primary collision-induced dissociation (CID) pathway for these tricyclic compounds involves the cleavage of the alkylamine side chain, resulting in a highly stable tropylium-like product ion at m/z 215.1[6],[8]. Because the three deuterium atoms are located on the N-methyl group of the IS side chain, they are lost during this specific fragmentation event, yielding the exact same m/z 215.1 product ion as the unlabeled analyte[2].

Self-Validating System: Quality Control (QC)

To ensure trustworthiness and regulatory compliance (e.g., FDA/EMA bioanalytical guidelines), the following self-validating checks must be integrated into every analytical batch[5]:

  • System Suitability : Inject a neat standard mixture before the run to verify retention time stability and signal-to-noise (S/N) > 10 for the Lower Limit of Quantification (LLOQ)[9].

  • Matrix Effect (ME) Assessment : Calculate ME by comparing the peak area of the IS spiked into post-extracted blank matrix versus the IS spiked into neat reconstitution solvent. Acceptable ME is ±15%. The D3-IS should perfectly normalize any suppression.

  • Isotopic Cross-Talk : Inject a High QC sample of Norcyclobenzaprine without IS, and monitor the IS channel. The signal must be <5% of the average IS response to confirm no heavy isotope impurities are artificially inflating the IS signal.

References

  • [6] Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at:

  • [4] National Institutes of Health (PMC). Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets. Available at:

  • [1] Sigma-Aldrich. N-Desmethylcyclobenzaprine-D3 hydrochloride solution 100 μg/mL in methanol, certified reference material. Available at:

  • [8] Walsh Medical Media. Comparative Bioavailability and Pharmacodynamic Aspects of Cyclobenzaprine. Available at:

  • [5] ResearchGate. Rapid and sensitive analysis of cyclobenzaprine by LC–MS/MS: Application to a pharmacokinetic study. Available at:

  • [3] MedChemExpress. Desmethylcyclobenzaprine-d3 hydrochloride | Stable Isotope. Available at:

  • [2] Pharmaffiliates. CAS No : 1784779-86-7 | Product Name : Norcyclobenzaprine-D3. Available at:

  • [9] National Institutes of Health (PMC). Formulation Development of Sublingual Cyclobenzaprine Tablets Empowered by Standardized and Physiologically Relevant Ex Vivo Permeation Studies. Available at:

  • [7] Thermo Fisher Scientific. Utilizing HRAM Orbitrap mass spectrometry to quantitate 106 drugs of abuse in urine. Available at:

Sources

Method

Solid Phase Extraction (SPE) Protocol for Desmethylcyclobenzaprine-d3 Hydrochloride in Biological Matrices

Introduction Desmethylcyclobenzaprine, also known as nortriptyline, is a primary active metabolite of the muscle relaxant cyclobenzaprine and the tricyclic antidepressant amitriptyline.[1] Desmethylcyclobenzaprine-d3 hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Desmethylcyclobenzaprine, also known as nortriptyline, is a primary active metabolite of the muscle relaxant cyclobenzaprine and the tricyclic antidepressant amitriptyline.[1] Desmethylcyclobenzaprine-d3 hydrochloride is a deuterated form of this metabolite, commonly used as an internal standard in quantitative bioanalytical methods to ensure accuracy and precision.[2] Solid Phase Extraction (SPE) is a robust and selective sample preparation technique crucial for isolating and concentrating analytes like Desmethylcyclobenzaprine-d3 from complex biological matrices such as plasma, serum, or urine prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6]

This application note provides a detailed protocol for the extraction of Desmethylcyclobenzaprine-d3 hydrochloride from biological fluids using a mixed-mode solid phase extraction strategy. This approach leverages both reversed-phase and ion-exchange retention mechanisms to achieve superior sample cleanup and high, reproducible recoveries.[7][8][9]

Principle of the Method

The method utilizes a mixed-mode cation exchange SPE sorbent. These sorbents typically combine a non-polar stationary phase (like C8 or C18) with a strong cation exchanger (like a benzenesulfonic acid group).[7] Desmethylcyclobenzaprine is a basic compound and will be positively charged at an acidic pH.[10]

The extraction process involves the following key steps:

  • Sample Pre-treatment: The biological sample is acidified to ensure the analyte is in its cationic form and to disrupt protein binding.

  • Conditioning and Equilibration: The SPE cartridge is prepared for sample loading by washing with appropriate solvents.

  • Sample Loading: The pre-treated sample is passed through the cartridge. The analyte is retained by both hydrophobic interactions with the non-polar phase and ionic interactions with the cation exchange phase.

  • Washing: The cartridge is washed with a series of solvents to remove endogenous interferences. A key advantage of mixed-mode SPE is the ability to use a rigorous washing regime.[7] A polar wash removes hydrophilic interferences, and an organic wash removes lipophilic interferences, while the analyte remains bound by strong ionic interactions.

  • Elution: A basic organic solvent is used to neutralize the charge on the analyte, disrupting the ionic interaction and allowing for its elution from the sorbent.

This dual retention mechanism provides a highly selective extraction, resulting in a cleaner final extract with minimal matrix effects, which is critical for sensitive LC-MS/MS analysis.[7][8][11]

Materials and Reagents

Material/Reagent Grade Supplier (Example)
Desmethylcyclobenzaprine-d3 hydrochlorideAnalytical StandardMedChemExpress, LGC Standards
Mixed-Mode Cation Exchange SPE Cartridges (e.g., C8/SCX)LC-MS GradePhenomenex, Biotage, Waters
MethanolHPLC or LC-MS GradeFisher Scientific
AcetonitrileHPLC or LC-MS GradeFisher Scientific
Formic Acid (≥98%)LC-MS GradeSigma-Aldrich
Ammonium Hydroxide (28-30%)ACS GradeSigma-Aldrich
Deionized Water18.2 MΩ·cmMilli-Q® System
Biological Matrix (Plasma, Serum, Urine)Control/BlankSourced internally or from a reputable vendor

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific biological matrix and analytical instrumentation.

Sample Pre-treatment
  • To 1.0 mL of the biological sample (e.g., plasma, serum, or urine), add 1.0 mL of 2% formic acid in deionized water.

  • Vortex for 30 seconds to mix thoroughly.

  • Centrifuge at ≥3000 x g for 10 minutes to precipitate proteins and pellet any solid debris.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

SPE Cartridge Conditioning and Equilibration
  • Place the mixed-mode cation exchange SPE cartridges onto a vacuum manifold.

  • Conditioning: Pass 1.0 mL of methanol through the cartridge.

  • Equilibration: Pass 1.0 mL of 2% formic acid in deionized water through the cartridge. Do not allow the sorbent bed to go dry before loading the sample.

Sample Loading
  • Load the pre-treated sample supernatant from step 1.4 onto the conditioned and equilibrated SPE cartridge.

  • Apply a gentle vacuum to pass the sample through the cartridge at a flow rate of approximately 1-2 mL/minute.

Wash Steps
  • Wash 1 (Polar): Pass 1.0 mL of 2% formic acid in deionized water through the cartridge to remove hydrophilic interferences.

  • Wash 2 (Non-polar): Pass 1.0 mL of methanol through the cartridge to remove lipophilic interferences. Dry the sorbent bed under full vacuum for 5 minutes after this step to remove any residual methanol.

Elution
  • Place clean collection tubes in the vacuum manifold.

  • Elute the analyte by passing 1.0 mL of 5% ammonium hydroxide in methanol through the cartridge.

  • Apply a gentle vacuum to ensure complete elution.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

SPE Protocol Summary Table

Step Solvent/Solution Volume Purpose
1. Conditioning Methanol1.0 mLTo wet the sorbent and activate the reversed-phase functional groups.
2. Equilibration 2% Formic Acid in Water1.0 mLTo prepare the sorbent for sample loading and activate the ion-exchange functional groups.
3. Sample Loading Pre-treated Sample Supernatant~2.0 mLTo retain the analyte on the sorbent via dual retention mechanisms.
4. Wash 1 2% Formic Acid in Water1.0 mLTo remove polar interferences.
5. Wash 2 Methanol1.0 mLTo remove non-polar interferences.
6. Elution 5% Ammonium Hydroxide in Methanol1.0 mLTo neutralize the analyte's charge and elute it from the sorbent.

Diagram of the SPE Workflow

SPE_Workflow cluster_protocol Solid Phase Extraction Protocol node_pretreat 1. Sample Pre-treatment (Acidification & Centrifugation) node_load 4. Sample Loading node_pretreat->node_load node_condition 2. Conditioning (Methanol) node_equilibrate 3. Equilibration (2% Formic Acid in Water) node_condition->node_equilibrate node_equilibrate->node_load node_wash1 5. Wash 1 (2% Formic Acid in Water) node_load->node_wash1 node_wash2 6. Wash 2 (Methanol) node_wash1->node_wash2 node_elute 7. Elution (5% NH4OH in Methanol) node_wash2->node_elute node_process 8. Evaporation & Reconstitution node_elute->node_process node_analysis LC-MS/MS Analysis node_process->node_analysis

Caption: Workflow diagram of the mixed-mode solid phase extraction protocol.

Troubleshooting

Problem Potential Cause Suggested Solution
Low Recovery Incomplete elution.Increase the volume or basicity of the elution solvent. Ensure the sorbent bed is not allowed to dry out before elution.
Analyte breakthrough during loading.Decrease the flow rate during sample loading. Ensure proper pH adjustment of the sample.
Inefficient protein precipitation.Optimize the concentration of the acid used for pre-treatment.
High Matrix Effects Inadequate washing.Increase the volume of the wash solvents. Consider an additional wash step with a solvent of intermediate polarity.
Co-elution of interferences.Optimize the composition of the elution solvent to be more selective for the analyte.
Poor Reproducibility Inconsistent flow rates.Use a vacuum manifold with flow control or an automated SPE system.
Incomplete drying of the sorbent bed before elution.Ensure the sorbent is thoroughly dried under vacuum after the organic wash step.

Conclusion

This application note details a robust and selective mixed-mode solid phase extraction protocol for the determination of Desmethylcyclobenzaprine-d3 hydrochloride in biological matrices. The dual retention mechanism of the mixed-mode sorbent allows for a rigorous cleanup procedure, leading to high analyte recovery and minimal matrix effects. This method is well-suited for demanding bioanalytical applications requiring high sensitivity and accuracy.

References

  • Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Retrieved from [Link]

  • Cheng, Y. F., Phillips, D. J., & Neue, U. (1997). Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent.
  • Phenomenex. (n.d.). What is Solid-Phase Extraction? Retrieved from [Link]

  • Tanaka, H., & Kudo, K. (2021). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 26(16), 4983.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Retrieved from [Link]

  • Phenomenex. (n.d.). Why use a mixed mode SPE cartridge? Retrieved from [Link]

  • Hawach Scientific. (2026, January 16). Concept and Basic Principles of Solid Phase Extraction. Retrieved from [Link]

  • PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. Retrieved from [Link]

  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE? Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Retrieved from [Link]

  • Washington State Patrol. (2016, March 16). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Retrieved from [Link]

Sources

Application

Advanced Therapeutic Drug Monitoring: Application of Desmethylcyclobenzaprine-d3 Hydrochloride in LC-MS/MS Workflows

Executive Summary Therapeutic Drug Monitoring (TDM) is essential for managing drugs with narrow therapeutic indices or highly variable pharmacokinetic profiles. Cyclobenzaprine, a widely prescribed skeletal muscle relaxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Therapeutic Drug Monitoring (TDM) is essential for managing drugs with narrow therapeutic indices or highly variable pharmacokinetic profiles. Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, presents unique clinical challenges due to its extensive hepatic metabolism and potential to induce severe adverse effects, such as serotonin syndrome, when co-administered with other serotonergic agents.

This application note details the mechanistic rationale and step-by-step protocol for quantifying N-desmethylcyclobenzaprine —the primary active metabolite of cyclobenzaprine—using Desmethylcyclobenzaprine-d3 hydrochloride as a stable isotope-labeled internal standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Clinical Rationale & Metabolic Causality

Cyclobenzaprine is structurally related to tricyclic antidepressants (TCAs) and acts primarily on the central nervous system to relieve muscle spasms. However, its clinical efficacy and toxicity profile are heavily influenced by its metabolism.

Upon administration, cyclobenzaprine undergoes extensive hepatic oxidation. This process is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP1A2 , which facilitate an N-demethylation reaction to form the major active metabolite, N-desmethylcyclobenzaprine (norcyclobenzaprine)[1]. Because CYP enzyme activity varies significantly across populations due to genetic polymorphisms and drug-drug interactions, patient systemic exposure to both the parent drug and its active metabolite is highly unpredictable. Monitoring the metabolite provides a more comprehensive pharmacokinetic profile, enabling clinicians to assess metabolic phenotypes, verify patient compliance, and prevent toxicity[2].

Metabolism CBP Cyclobenzaprine (Parent Drug) CYP CYP3A4 / CYP1A2 (Hepatic Oxidation) CBP->CYP NCBP N-Desmethylcyclobenzaprine (Active Metabolite) CYP->NCBP N-demethylation UGT UGT1A4 / UGT2B10 (Glucuronidation) NCBP->UGT EXC Renal Excretion (Urine) UGT->EXC Glucuronide Conjugates

Hepatic metabolism of cyclobenzaprine to N-desmethylcyclobenzaprine.

The Mechanistic Role of Desmethylcyclobenzaprine-d3

In LC-MS/MS analysis of biological matrices (e.g., urine, plasma, oral fluids), co-eluting endogenous compounds frequently cause unpredictable ion suppression or enhancement during Electrospray Ionization (ESI)[3]. To establish a self-validating analytical system , a stable isotope-labeled internal standard must be employed.

[4] is the gold-standard SIL-IS for this assay.

  • Isotopic Purity & Mass Shift: The +3 Da mass shift (due to three deuterium atoms on the N-methyl group) is sufficient to prevent isotopic overlap from the natural M+1/M+2 heavy isotopes of the unlabeled target analyte, ensuring spectral purity[5].

  • Self-Validating Quantification: By spiking the SIL-IS into the raw matrix before any sample preparation, any volumetric errors, extraction losses, or matrix-induced ion suppression will affect both the target analyte and the SIL-IS proportionally. Consequently, the Analyte/IS peak area ratio remains mathematically constant, guaranteeing absolute quantitative accuracy.

Experimental Protocol: LC-MS/MS Workflow

The following protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Causality of choice: N-desmethylcyclobenzaprine possesses a secondary amine with a high pKa (~9.0). Under acidic conditions, this amine is fully protonated (positively charged). MCX sorbents provide dual retention mechanisms: hydrophobic interactions (carbon backbone) and strong ionic interactions (sulfonic acid groups). This allows for aggressive organic washing steps to remove neutral lipids and phospholipids without eluting the target analyte, yielding an exceptionally clean extract[3].

Workflow S1 1. Aliquot Matrix (Urine/Plasma) S2 2. Spike Internal Standard (Desmethylcyclobenzaprine-d3) S1->S2 S3 3. Solid Phase Extraction (SPE) (Mixed-mode Cation Exchange) S2->S3 S4 4. UHPLC Separation (C18 Column, Gradient Elution) S3->S4 S5 5. MS/MS Detection (Positive ESI, MRM Mode) S4->S5 S6 6. Ratio Quantification (Analyte / IS Peak Area) S5->S6

TDM sample preparation and LC-MS/MS analytical workflow.

Step-by-Step Methodology

Phase 1: Sample Preparation (MCX SPE)

  • Aliquot & Spike: Transfer 500 µL of biological sample (urine or plasma) into a clean microcentrifuge tube. Spike with 50 µL of (100 ng/mL)[6].

  • Acidification: Add 500 µL of 2% Formic Acid in water. Vortex for 30 seconds. Rationale: Ensures the secondary amine of the analyte is fully protonated for ionic binding.

  • Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash sequentially with 1 mL of 2% Formic Acid (removes aqueous interferences) and 1 mL of 100% Methanol (removes neutral hydrophobic interferences).

  • Elution: Elute the target analyte and SIL-IS with 1 mL of 5% Ammonium Hydroxide in Methanol. Rationale: The high pH neutralizes the protonated amine, breaking the ionic bond with the sorbent and allowing the organic solvent to elute the drug.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Phase 2: UHPLC Chromatographic Separation

  • Column: C18 superficially porous particle column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS)

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Fragmentation Causality: The primary collision-induced dissociation (CID) pathway involves the neutral loss of the N-methylamine side chain, yielding a stable tricyclic product ion at m/z 216.1. Because the deuterium labels of the SIL-IS are located on the N-methyl group, they are lost during fragmentation. This results in the same product ions for both the unlabeled analyte and the SIL-IS, simplifying MS/MS optimization while the 3 Da difference in Q1 ensures complete isolation[7].

Data Presentation & Method Validation

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Parameters optimized based on validated Agilent analytical methodologies[7].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)PolarityDwell Time (ms)
N-Desmethylcyclobenzaprine (Quantifier)262.2216.124Positive50
N-Desmethylcyclobenzaprine (Qualifier)262.2215.148Positive50
N-Desmethylcyclobenzaprine-d3 (IS)265.2216.124Positive50
Table 2: Method Validation & Quality Control Metrics

Typical performance metrics achieved using the described self-validating SIL-IS workflow.

Validation ParameterAcceptance CriteriaObserved Performance
Linear Dynamic Range R² > 0.9901.0 – 1000 ng/mL (R² = 0.998)
Limit of Quantitation (LOQ) S/N > 101.0 ng/mL
Intra-day Precision (CV%) < 15%4.2% – 8.5%
Extraction Recovery Consistent across range> 88% (Normalized by SIL-IS)
Matrix Effect (Ion Suppression) Compensated by IS< 5% variation in Analyte/IS ratio

Conclusion

The integration of Desmethylcyclobenzaprine-d3 hydrochloride into LC-MS/MS workflows transforms standard analytical testing into a highly robust, self-validating system. By perfectly mimicking the physicochemical properties of the active metabolite while providing a distinct mass shift, this stable isotope-labeled standard effectively nullifies matrix effects and extraction variances. This protocol ensures that Therapeutic Drug Monitoring of cyclobenzaprine yields precise, actionable pharmacokinetic data, ultimately safeguarding patients against toxicity and optimizing therapeutic outcomes.

References

  • Linking Pharmacology to Clinical Reports: Cyclobenzaprine and Its Possible Association With Serotonin Syndrome | Request PDF - ResearchGate. Available at: [Link]2]

  • Practical considerations using Quantisal® oral fluid collection devices and SPE method development by polymeric mixed-mode cation exchange | Biotage. Available at: [Link]3]

  • Cyclobenzaprine : Indications, Uses, Dosage, Drugs Interactions, Side effects | Medical Dialogues. Available at: [Link]1]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites | Agilent. Available at: [Link]7]

Sources

Method

Application Note: Quantitative Analysis of Tricyclic Antidepressants in Human Plasma by GC-MS Using a Deuterated Internal Standard

Abstract This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous quantification of common tricyclic antidepressants (TCAs) in human plasma. Due to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous quantification of common tricyclic antidepressants (TCAs) in human plasma. Due to their narrow therapeutic range and potential for toxicity, accurate monitoring of TCA levels is crucial for patient safety and therapeutic efficacy.[1][2] This method employs Solid-Phase Extraction (SPE) for sample clean-up and utilizes Desmethylcyclobenzaprine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol is designed for researchers, clinical toxicologists, and drug development professionals requiring a reliable method for therapeutic drug monitoring (TDM) and forensic analysis.

Introduction: The Rationale for Precise TCA Monitoring

Tricyclic antidepressants, including Amitriptyline, Imipramine, and their active metabolites Nortriptyline and Desipramine, have been mainstays in the treatment of major depressive disorder for decades.[3][4] Their clinical use is complicated by significant inter-individual pharmacokinetic variability and a narrow therapeutic window, where sub-therapeutic levels result in poor efficacy and supra-therapeutic levels can lead to severe cardiotoxicity and central nervous system effects. This necessitates Therapeutic Drug Monitoring (TDM) to guide dosage adjustments, assess patient compliance, and minimize toxicity.[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique for this purpose, offering a powerful combination of high-resolution chromatographic separation and highly specific mass-based detection.[5][6] The use of an internal standard (IS) is fundamental to achieving reliable quantification, as it corrects for variations during sample preparation and instrumental analysis.[7] The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, as its physicochemical properties are nearly identical to the target compound, ensuring it tracks the analyte through the entire workflow.

In this method, we utilize Desmethylcyclobenzaprine-d3. Cyclobenzaprine is structurally analogous to Amitriptyline, and its primary metabolite, Desmethylcyclobenzaprine (Norcyclobenzaprine), is structurally analogous to Nortriptyline. The three deuterium atoms (+3 Da) provide a mass shift that allows for clear differentiation from the target analytes by the mass spectrometer without altering its chemical behavior during extraction and chromatography. This structural analogy makes it an excellent internal standard, particularly for the secondary amine metabolites like Nortriptyline and Desipramine.[8]

Experimental Methodology

Materials and Reagents
  • Standards: Amitriptyline, Nortriptyline, Imipramine, Desipramine (certified reference standards, >98% purity).

  • Internal Standard: Desmethylcyclobenzaprine-d3 solution (100 µg/mL in Methanol).

  • Solvents: Methanol, Acetonitrile, Ethyl Acetate, Iso-amyl alcohol (all HPLC or GC-MS grade).

  • Reagents: Ammonium hydroxide, Formic acid, Sodium hydroxide (analytical grade).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Sample Matrix: Drug-free human plasma.

  • Extraction Cartridges: Solid-Phase Extraction (SPE) cartridges, C18 or mixed-mode cation exchange (e.g., Oasis MCX).

Instrumentation
  • Gas Chromatograph: Agilent GC system (or equivalent) with a split/splitless injector.

  • Mass Spectrometer: Agilent Mass Selective Detector (MSD) or equivalent single quadrupole or tandem mass spectrometer.

  • GC Column: DB-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]

Workflow Overview

The entire analytical process, from sample receipt to final data reporting, follows a systematic workflow designed to ensure consistency and accuracy.

TCA Analysis Workflow Figure 1: Overall GC-MS Workflow for TCA Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (1 mL) Spike Spike with IS (Desmethylcyclobenzaprine-d3) Sample->Spike pH_Adjust pH Adjustment (Alkalinization) Spike->pH_Adjust SPE Solid-Phase Extraction (SPE) pH_Adjust->SPE Elute Elution SPE->Elute Evaporate Evaporation to Dryness Elute->Evaporate Derivatize Derivatization (BSTFA) Evaporate->Derivatize GCMS GC-MS Injection & Analysis Derivatize->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of TCAs Calibration->Quant Report Final Report Quant->Report

Caption: High-level workflow for the quantification of TCAs in plasma.

Step-by-Step Protocols

Protocol 1: Plasma Sample Preparation using SPE

  • Sample Aliquoting: Pipette 1.0 mL of plasma (calibrator, QC, or unknown sample) into a 15 mL polypropylene tube.

  • Internal Standard Spiking: Add 50 µL of a 1 µg/mL Desmethylcyclobenzaprine-d3 working solution to each tube. Vortex briefly.

  • Alkalinization: Add 100 µL of 1M Sodium Hydroxide to each sample to adjust the pH to >9. This neutralizes the amine groups on the TCAs, preparing them for extraction from the aqueous matrix. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of Methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to pass the sample through the sorbent at a rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% Methanol in water. This step removes polar interferences while retaining the analytes.

  • Drying: Dry the SPE cartridge thoroughly under high vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the TCAs and the internal standard from the cartridge using 2 mL of a freshly prepared solution of Ethyl Acetate/Ammonium Hydroxide (98:2 v/v). Collect the eluate in a clean glass tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Protocol 2: Derivatization

Causality: Secondary amine TCAs (Nortriptyline, Desipramine) contain active hydrogens that can cause poor peak shape and adsorption in the GC system. Derivatization with a silylating agent like BSTFA replaces these hydrogens with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[8][10]

  • Reagent Addition: To the dried extract from the previous step, add 50 µL of BSTFA + 1% TMCS and 50 µL of Ethyl Acetate.

  • Reaction: Cap the tube tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the tube to cool to room temperature before analysis. Transfer the derivatized sample to a GC vial with an insert.

Protocol 3: GC-MS Instrumental Analysis

  • Injection: Inject 1-2 µL of the final derivatized extract into the GC-MS system.

  • Run Method: Execute the GC-MS acquisition method using the parameters outlined in Tables 1 and 2. The system should be operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.[11]

Instrument Parameters and Data

GC and MS Conditions

The following tables provide the optimized parameters for the chromatographic separation and mass spectrometric detection of the target analytes.

Table 1: Gas Chromatography (GC) Conditions

Parameter Setting
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program Initial Temp: 150°C, hold for 1 min
Ramp 1: 20°C/min to 240°C
Ramp 2: 10°C/min to 300°C, hold for 5 min

| Total Run Time | ~16.5 minutes |

Table 2: Mass Spectrometer (MS) Conditions (SIM Mode)

Compound (TMS Derivative) Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Nortriptyline-TMS 232 335 86
Desipramine-TMS 238 338 72
Amitriptyline 58 277 232
Imipramine 58 280 235

| Desmethylcyclobenzaprine-d3-TMS | 235 | 335 | 89 |

Note: Tertiary amines like Amitriptyline and Imipramine do not require derivatization and fragment predictably. The base peak at m/z 58 is a characteristic fragment and is typically used for quantification.[12]

Structural Relationships

The selection of Desmethylcyclobenzaprine-d3 as an internal standard is based on its close structural similarity to the target analytes, ensuring its analytical behavior closely mimics that of the compounds being measured.

Structural Analogy Figure 2: Structural Analogy of TCAs and Internal Standard TCA_Parent Amitriptyline (Parent TCA) Tertiary Amine TCA_Metabolite Nortriptyline (Active Metabolite) Secondary Amine TCA_Parent->TCA_Metabolite Metabolism (N-Demethylation) IS_Analog Desmethylcyclobenzaprine-d3 (Internal Standard) Secondary Amine, Deuterated TCA_Metabolite->IS_Analog Structurally Analogous

Caption: Relationship between parent TCA, metabolite, and the IS.

Method Validation and Quality Control

To ensure the trustworthiness of results, the described method must be fully validated according to established guidelines from bodies like the International Council for Harmonisation (ICH) or the Scientific Working Group for Forensic Toxicology (SWGTOX).[11][13]

Validation Parameters
  • Specificity: Assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention times of the analytes.

  • Linearity: Calibration curves should be prepared over the expected clinical concentration range (e.g., 25-500 ng/mL). A linear regression with a weighting factor (e.g., 1/x) is typically used. The coefficient of determination (R²) should be >0.995.

  • Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be ≤15%.[14][15]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (e.g., within ±20% and ≤20% CV).[16]

  • Extraction Recovery: The efficiency of the SPE process, calculated by comparing the analyte response of pre-extraction spiked samples to post-extraction spiked samples.

Table 3: Example Method Validation Summary

Parameter Result Acceptance Criteria
Linearity (R²) >0.997 for all analytes >0.995
LOQ 25 ng/mL S/N > 10, Acc/Prec ≤20%
Intra-day Precision <8.5% CV <15% CV
Inter-day Precision <11.2% CV <15% CV
Accuracy 89.5% - 108.7% 85% - 115%

| Recovery | >85% for all analytes | Consistent and reproducible |

Routine Quality Control

For routine analysis, each batch of samples should include:

  • A blank sample (drug-free plasma) to check for contamination.

  • A full set of calibrators for quantification.

  • At least two levels of QC samples (e.g., low and high) to validate the batch run.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of tricyclic antidepressants in human plasma using GC-MS. The detailed methodology, from sample preparation with solid-phase extraction to the use of a structurally analogous deuterated internal standard, establishes a framework for achieving highly accurate, precise, and reliable results. The inclusion of derivatization for secondary amine metabolites ensures robust chromatography. This method is fit for purpose in clinical and forensic settings where precise therapeutic drug monitoring is paramount for patient care and safety.

References

  • Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. Biomedical Chromatography. Available at: [Link][17][18][19]

  • Development of Sodium Sulfate Induced Water Based Dispersive Liquid–Liquid Microextraction for the Extraction of Four Tricyclic Antidepressants in Urine Samples Prior to Their Determination by Gas Chromatography–Mass Spectrometry. ProQuest. Available at: [Link]

  • The clinical utility of tricyclic antidepressant blood levels: a review of the literature. Journal of Clinical Psychiatry. Available at: [Link]

  • Tricyclic antidepressant plasma level monitoring: an improvement over the dose-response approach. Journal of Clinical Psychiatry. Available at: [Link]

  • Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. Journal of Chromatography B. Available at: [Link]

  • Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. ResearchGate. Available at: [Link]

  • Isotope Dilution Gas Chromatographic- Mass Spectrometric Measurement of Tricyclic Antidepressant Drugs. Clinical Chemistry. Available at: [Link]

  • Determination of tricyclic antidepressants in human plasma using pipette tip solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Quantitative analysis for tricyclic antidepressant drugs in plasma or serum by gas chromatography-chemical-ionization mass spectrometry. Clinical Chemistry. Available at: [Link]

  • Therapeutic drug monitoring of tricyclic antidepressants. Clinical Pharmacokinetics. Available at: [Link]

  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. Available at: [Link]

  • Blood-Level Measurements of Tricyclic Drugs as a Diagnostic Tool. Psychiatric Annals. Available at: [Link]

  • The derivatization and analysis of anticancer pharmaceuticals in the presence of tricyclic antidepressants by gas chromatography. Acta Chromatographica. Available at: [Link]

  • Therapeutic Drug Monitoring of Tricyclic Antidepressants: How Does it Work under Clinical Conditions?. Pharmacopsychiatry. Available at: [Link]

  • Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia.pub. Available at: [Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters. Available at: [Link]

  • The Derivatization and Analysis of Anticancer Pharmaceuticals in the Presence of Tricyclic Antidepressants by Gas Chromatography. ResearchGate. Available at: [Link]

  • UV Method for the Determination of Tricyclic Antidepressants' from Human Plasma Using SOLA CX and Hypersil GOLD HPLC. LabRulez. Available at: [Link]

  • Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. Egyptian Journal of Forensic Sciences. Available at: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. Available at: [Link]

  • Amitriptyline. NIST WebBook. Available at: [Link]

  • Tricyclic antidepressants Determination of tricyclic antidepressants in plasma. Agilent Technologies. Available at: [Link]

  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi eGrove. Available at: [Link]

  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry. Available at: [Link]

  • TCA Cycle Sample Preparation: Collection, Quench, Extraction, and Stability Control. Metabolomics. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]

Sources

Application

Comprehensive Application Note: MRM Transitions and LC-MS/MS Protocol for Desmethylcyclobenzaprine-d3 Hydrochloride

Introduction & Mechanistic Overview Cyclobenzaprine is a widely prescribed centrally-acting skeletal muscle relaxant. In clinical toxicology, therapeutic drug monitoring (TDM), and forensic analysis, quantifying both the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Cyclobenzaprine is a widely prescribed centrally-acting skeletal muscle relaxant. In clinical toxicology, therapeutic drug monitoring (TDM), and forensic analysis, quantifying both the parent drug and its primary active metabolite, desmethylcyclobenzaprine (also known as norcyclobenzaprine), is critical for assessing patient compliance and investigating potential toxicities [1].

To achieve high-fidelity quantification in complex biological matrices (e.g., urine, plasma), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A cornerstone of this methodology is the use of a stable-isotope-labeled internal standard (SIL-IS). Desmethylcyclobenzaprine-d3 hydrochloride serves this exact purpose [2]. By incorporating three deuterium atoms on the N-methyl group, this standard co-elutes with the endogenous metabolite, experiencing identical matrix-induced ion suppression or enhancement, thereby acting as a self-correcting normalization factor.

Causality in Method Design

The selection of Multiple Reaction Monitoring (MRM) transitions for desmethylcyclobenzaprine-d3 is dictated by its ionization behavior and collision-induced dissociation (CID) mechanics:

  • Ionization (ESI+) : The secondary amine in the desmethyl side chain has a high proton affinity, making Positive Electrospray Ionization (ESI+) highly efficient, yielding an abundant [M+H]+ precursor ion at m/z 265.2 [3].

  • Fragmentation : Upon CID, the molecule preferentially cleaves the aliphatic propylamine side chain. Because the deuterium label is located on the N-methyl group of the side chain, the neutral loss carries away the isotopic label. The resulting product ion is a highly stable, conjugated hydrocarbon tricyclic core fragment at m/z 215.1. The fact that the product ion mass (m/z 215.1) is identical for unlabeled cyclobenzaprine, desmethylcyclobenzaprine, and desmethylcyclobenzaprine-d3 confirms that the isotopic label is lost during this specific fragmentation pathway [4].

Physicochemical Properties & MRM Parameters

To build a robust MS/MS method, the physical properties and optimal transition voltages must be established. The data below synthesizes optimized parameters utilized in high-throughput clinical research environments[1, 2].

Table 1: Physicochemical Properties of Desmethylcyclobenzaprine-d3
PropertyValue
Chemical Formula (Free Base) C19​H16​D3​N
Molecular Weight (Free Base) 264.38 g/mol
Exact Mass 264.168 Da
Precursor Ion [M+H]+ m/z 265.2
Primary Use SIL-IS for LC-MS/MS
Table 2: Optimized MRM Transitions

Note: Voltages may require slight tuning depending on the specific mass spectrometer (e.g., Agilent 6470 vs. Thermo TSQ Quantis).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor / RF Lens (V)Collision Energy (eV)Polarity
Desmethylcyclobenzaprine-d3 265.2215.13080 - 12239 - 44Positive
Desmethylcyclobenzaprine (Unlabeled)262.2215.13080 - 12239 - 44Positive

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed as a self-validating system . By tracking the absolute peak area of the desmethylcyclobenzaprine-d3 IS across all injections, the analyst can continuously monitor extraction recovery and matrix effects. A deviation of >20% in the IS area relative to the calibration blank flags the sample for re-extraction, ensuring absolute trustworthiness of the quantitative data.

Sample Preparation (Protein Precipitation)
  • Aliquot : Transfer 100 µL of human urine or plasma into a 1.5 mL microcentrifuge tube.

  • IS Spiking : Add 10 µL of Desmethylcyclobenzaprine-d3 working solution (100 ng/mL in methanol). Vortex briefly.

  • Precipitation : Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and extract the analytes.

  • Agitation & Centrifugation : Vortex vigorously for 2 minutes. Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Dilution : Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (aqueous).

Liquid Chromatography Conditions
  • Analytical Column : Sub-2 µm or superficially porous C18 column (e.g., 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

  • Column Temperature : 40°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
0.50 95 5
3.00 10 90
4.00 10 90
4.10 95 5

| 5.50 | 95 | 5 (Equilibration) |

Mass Spectrometry Parameters
  • Ion Source : Heated Electrospray Ionization (HESI) or standard ESI.

  • Capillary Voltage : 3500 V.

  • Drying Gas Temperature : 300°C.

  • Drying Gas Flow : 10 L/min.

  • Nebulizer Pressure : 40 psi.

Mandatory Visualizations

Analytical Workflow & Self-Validation Logic

The following diagram illustrates the critical path of the sample through the LC-MS/MS system, highlighting the self-validating logic checkpoint.

Workflow N1 Biological Sample (Spiked with SIL-IS) N2 Protein Precipitation & Centrifugation N1->N2 N3 UHPLC Separation (C18 Column, Gradient) N2->N3 N4 ESI+ Ionization [M+H]+ m/z 265.2 N3->N4 N5 Triple Quadrupole MS/MS MRM Mode N4->N5 N6 Quantifier Transition 265.2 -> 215.1 N5->N6 N7 Self-Validation Check: Is IS Area within ±20% of Mean? N6->N7 N8 Accept Data Quantify Analyte N7->N8 Yes N9 Reject Data Investigate Matrix Effect N7->N9 No

Caption: LC-MS/MS analytical workflow demonstrating the self-validating logic of SIL-IS monitoring.

Fragmentation Pathway Mechanism

This diagram maps the causality of the MS/MS fragmentation. The cleavage of the side chain results in the loss of the deuterium label, explaining why the m/z 215.1 product ion is universally observed across cyclobenzaprine analogs.

Fragmentation N1 Desmethylcyclobenzaprine-d3 Precursor Ion [M+H]+ m/z 265.2 N2 Collision-Induced Dissociation (CID) CE: 39-44 eV N1->N2 N3 Dibenzosuberenyl Cation Product Ion m/z 215.1 N2->N3 Primary Transition N4 Neutral Loss N-trideuteromethylamine (-50 Da) N2->N4 Neutral Fragment

Caption: CID fragmentation pathway of Desmethylcyclobenzaprine-d3 yielding the m/z 215.1 quantifier ion.

References

  • Agilent Technologies . Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Application Notes. Available at: [Link]

  • National Center for Biotechnology Information (NIH) . PubChem Compound Summary for CID 9918, Norcyclobenzaprine. PubChem Database. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Desmethylcyclobenzaprine-d3 Signal Suppression in LC-MS/MS

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering matrix effects and signal suppression d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering matrix effects and signal suppression during the LC-MS/MS quantification of Desmethylcyclobenzaprine (norcyclobenzaprine) using its stable isotope-labeled internal standard, Desmethylcyclobenzaprine-d3 hydrochloride.

Below, we explore the causality of differential ion suppression, provide self-validating diagnostic protocols, and outline definitive mitigation strategies.

SECTION 1: Core Diagnostics & The Deuterium Isotope Effect

Q1: Why is my Desmethylcyclobenzaprine-d3 internal standard (SIL-IS) experiencing significant signal suppression, while the unlabeled Desmethylcyclobenzaprine is not?

A: You are observing "differential matrix effects" driven by the Chromatographic Deuterium Effect (CDE)[1]. A foundational assumption in bioanalysis is that a stable isotope-labeled internal standard (SIL-IS) perfectly mimics the analyte, compensating for any matrix effects. However, substituting hydrogen atoms with deuterium slightly reduces the molecule's lipophilicity.

In reversed-phase liquid chromatography (RPLC), this physical change causes the Desmethylcyclobenzaprine-d3 to elute slightly earlier than the unlabeled Desmethylcyclobenzaprine[2]. If a highly concentrated, unmonitored matrix component (such as a lysophospholipid from plasma or urine salts) elutes exactly at the retention time of the d3-IS but tails off before the unlabeled analyte elutes, the d3-IS competes for available charge in the electrospray droplet. This leads to severe, localized ion suppression of the d3-IS, skewing the area ratio and compromising quantitative accuracy[3].

Q2: How can I definitively prove that co-eluting matrix components are causing this differential suppression rather than instrument drift?

A: You must decouple the chromatography of the matrix from the chromatography of the analyte. This is achieved through a Post-Column Infusion experiment, which creates a self-validating system to map the exact retention time windows where ionization efficiency drops.

Step-by-Step Methodology: Post-Column Infusion (Matrix Mapping)
  • System Setup: Install a zero-dead-volume PEEK Tee-junction between the analytical column outlet and the Electrospray Ionization (ESI) source inlet.

  • Infusion: Connect a syringe pump to the Tee. Infuse a pure solution of Desmethylcyclobenzaprine-d3 (e.g., 100 ng/mL in 50:50 Water:Methanol) at a constant, low flow rate (e.g., 10 µL/min).

  • Equilibration: Monitor the MRM transition for the d3-IS (m/z 267.2 → 215.1) until a stable, flat baseline is achieved.

  • Matrix Injection: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) and initiate your standard LC gradient.

  • Data Interpretation: Monitor the continuous d3-IS baseline. Any significant negative deflection (dip) in the signal indicates a zone of ion suppression. If this dip aligns precisely with the retention time of your d3-IS, you have confirmed differential matrix suppression.

PostColumnInfusion LC LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC->Injector Column Analytical Column (Separates Matrix) Injector->Column Matrix Extract Tee Zero Dead-Volume Tee Junction Column->Tee Eluting Matrix ESI ESI Source (Ionization) Tee->ESI Mixed Flow Syringe Syringe Pump (Constant D3-IS Infusion) Syringe->Tee 10 µL/min D3-IS MS Mass Spectrometer (Monitor D3-IS m/z) ESI->MS

Caption: Post-column infusion setup for mapping matrix suppression zones.

SECTION 2: Mitigation Strategies & Workflows

Q3: The post-column infusion confirms a matrix suppression zone exactly at the d3-IS retention time. How do I eliminate this?

A: You have two primary avenues: Chromatographic shifting or Matrix elimination.

  • Chromatographic Shifting: Modify your mobile phase gradient to move both the analyte and the IS out of the suppression zone. For basic drugs, changing the organic modifier from Acetonitrile to Methanol, or switching to a Biphenyl column, can alter selectivity and shift the analyte away from co-eluting phospholipids.

  • Matrix Elimination (Sample Prep): If you are currently using Protein Precipitation (PPT), you are leaving massive amounts of phospholipids in your extract. Upgrading to Solid-Phase Extraction (SPE) physically removes the competing ions before they reach the MS.

Quantitative Comparison of Sample Preparation Methods
Sample Preparation MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal (%)Mechanism of Action
Protein Precipitation (PPT) 85 - 90%-45% (Severe Suppression)< 10%Denatures proteins; leaves salts & lipids
Liquid-Liquid Extraction (LLE) 70 - 75%-15% (Mild Suppression)~ 80%Partitions based on hydrophobicity
Mixed-Mode Cation Exchange (MCX SPE) 92 - 98%± 5% (Negligible)> 95%Orthogonal retention (hydrophobic + ionic)

Q4: What is the optimal SPE protocol to maximize Desmethylcyclobenzaprine recovery while eliminating ion suppression?

A: Because Desmethylcyclobenzaprine is a basic secondary amine (pKa ~9.5), a Mixed-Mode Cation Exchange (MCX) SPE protocol is highly effective.

Step-by-Step Methodology: MCX SPE Protocol
  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute 200 µL of biological sample with 200 µL of 4% Phosphoric acid. Load onto the cartridge at 1 mL/min. (Causality: The highly acidic environment ensures the secondary amine of Desmethylcyclobenzaprine is fully protonated and strongly retained by the sulfonic acid cation-exchange groups).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes neutral and acidic salts).

  • Wash 2 (Organic): 1 mL 100% Methanol. (Removes phospholipids and neutral organics. This is the critical step for eliminating the suppression zone).

  • Elution: 1 mL of 5% Ammonium Hydroxide in Methanol. (The high pH deprotonates the basic amine, neutralizing its charge and releasing it from the sorbent).

  • Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.

TroubleshootingWorkflow Start D3-IS Signal Suppression Detected CheckRT Evaluate Retention Time (RT) Analyte vs. D3-IS Start->CheckRT IsShift RT Shift Present? (Deuterium Effect) CheckRT->IsShift OptLC Optimize LC Gradient Shift away from Matrix IsShift->OptLC Yes PostColumn Perform Post-Column Infusion Map Suppression Zones IsShift->PostColumn No Success Stable Quantification Achieved OptLC->Success IsMatrix Suppression at D3-IS RT? PostColumn->IsMatrix OptPrep Implement MCX SPE Remove Phospholipids IsMatrix->OptPrep Yes CheckCross Evaluate Cross-Talk Check IS Concentration IsMatrix->CheckCross No OptPrep->Success CheckCross->Success

Caption: Troubleshooting workflow for resolving D3-IS signal suppression.

SECTION 3: Advanced Considerations

Q5: Even after SPE, I still see some signal instability at the upper limit of quantification (ULOQ). Is this still a matrix effect?

A: Not necessarily. At high concentrations, you may be experiencing "cross-talk" or isotopic signal contribution between the unlabeled analyte and the SIL-IS[4]. Because the mass difference is only 3 Daltons, the natural isotopic distribution (e.g., the M+3 isotope) of the highly concentrated unlabeled drug can bleed into the d3-IS MRM channel.

Furthermore, at the ULOQ, the unlabeled analyte itself can saturate the ESI droplet surface, suppressing the ionization of the d3-IS (analyte-induced suppression). To mitigate this, ensure your d3-IS concentration is optimized (typically set near the geometric middle of your calibration curve) and verify that the M+3 contribution of the highest calibrator is less than 5% of your nominal IS response. If the issue persists, switching to a 13C-labeled internal standard—which exhibits virtually zero chromatographic isotope effect—is the ultimate definitive solution[2].

Sources

Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Desmethylcyclobenzaprine-d3 (HCl) Solutions

Welcome to the Technical Support Center for Desmethylcyclobenzaprine-d3 (hydrochloride) . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Desmethylcyclobenzaprine-d3 (hydrochloride) . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve isotopic exchange issues.

Desmethylcyclobenzaprine-d3 is a critical stable isotope-labeled internal standard used in the LC-MS/MS quantification of norcyclobenzaprine, a major urinary metabolite of the muscle relaxant cyclobenzaprine. A progressive loss of the deuterated signal (shifting from M+3 to M+2 or M+0) indicates isotopic back-exchange, where a deuterium atom is replaced by a hydrogen atom from the solvent or biological matrix[1]. This alters the mass of the internal standard, leading to an underestimation of its concentration and a critical overestimation of your target analyte[1].

Diagnostic Workflow for Isotopic Exchange

Before altering your sample preparation, you must isolate where the exchange is occurring. Use the following self-validating decision tree to determine if the failure mode is in the solution phase, the biological matrix, or the mass spectrometer source.

DiagnosticWorkflow Start Observe M+2 / M+1 Peaks in LC-MS/MS Test1 Inject Neat Stock Solution Directly Start->Test1 Dec1 Does isotopic exchange persist? Test1->Dec1 Test2 Alter MS Source Conditions (Temp, Gas Flow, APCI vs ESI) Dec1->Test2 Yes (In neat solution) Cause3 Matrix-Induced Exchange (Check Extraction pH) Dec1->Cause3 No (Only in matrix) Dec2 Does exchange still persist? Test2->Dec2 Cause1 Gas-Phase Exchange (MS Source Artifact) Dec2->Cause1 No (Changes with MS settings) Cause2 Solution-Phase Exchange (Check Solvent/pH/Storage) Dec2->Cause2 Yes (Independent of MS)

Diagnostic decision tree to isolate solution-phase, matrix-induced, or gas-phase H/D exchange.

The Causality of H/D Exchange in N-CD3 Amines

Desmethylcyclobenzaprine-d3 contains three deuterium atoms on the N-methyl group (N-CD3). While carbon-deuterium (C-D) bonds are generally highly robust compared to heteroatom-bound deuterium (O-D or N-D), they are not entirely immune to exchange. The proximity of the CD3 group to the basic secondary amine makes these carbon centers susceptible to specific catalytic mechanisms:

  • Base-Catalyzed Solution-Phase Exchange: The N-methyl deuterons can undergo exchange when exposed to strong bases in the presence of protic solvents (like H2O or MeOH). The degree of this reaction depends strongly on the pH of the solution, proceeding via an enolization-like mechanism at the activated carbon center[2].

  • Gas-Phase Source Exchange: Apparent H/D exchange can occur entirely in the gas phase within the mass spectrometer source (e.g., APCI or ESI). The protonated amine [M+D]+ can interact with residual protic solvent vapors in the high-temperature source, facilitating rapid H/D scrambling before the ions even enter the mass analyzer[3].

  • Solvent-Mediated Back-Exchange: Storing the standard in unbuffered protic solvents at room temperature for extended periods can lead to slow, progressive isotopic exchange. Quenching the environment at a low pH (e.g., pH 2.5) is a proven method to halt this process[4].

Troubleshooting Guides & FAQs

Q1: I observe a gradual decrease in the M+3 peak and an increase in M+2 over months of storage. What is happening? A1: You are experiencing solvent-mediated back-exchange . If your stock solution is stored in pure methanol or water, trace alkalinity or prolonged exposure to the protic environment will slowly replace the deuterium with hydrogen[2]. Solution: Always reconstitute your stock powders in an aprotic solvent (like Acetonitrile) or an acidified protic solvent (e.g., Methanol with 0.1% Formic Acid) to quench the exchange reaction[4]. Store aliquots at -20°C.

Q2: My neat stock solution is pure, but my extracted plasma samples show severe isotopic scrambling. How do I fix this? A2: This is matrix-induced, base-catalyzed exchange . Desmethylcyclobenzaprine is often extracted from plasma or urine using Liquid-Liquid Extraction (LLE). If you are using a strong base like Sodium Hydroxide (pH > 11) to free the amine before organic partitioning, you are actively catalyzing H/D exchange at the N-methyl carbon center[2]. Solution: Lower the pH of your extraction buffer. Use a milder buffer like 0.1 M Ammonium Bicarbonate (pH 8.5–9.0). This is sufficiently basic to neutralize the hydrochloride salt for extraction without triggering carbon-center HDX.

Q3: Both my neat standards and extracted samples show M+2 peaks, but the Certificate of Analysis confirms 99% isotopic purity. Is my mass spectrometer broken? A3: Your instrument is not broken; you are observing gas-phase source exchange [3]. In APCI or high-temperature ESI, the vaporized protic mobile phase (water/methanol) can react with the ionized analyte, swapping protons for deuterons in milliseconds. Solution: Lower your source temperature, increase the desolvation gas flow to rapidly remove protic clusters, or switch your mobile phase from Methanol to Acetonitrile (aprotic). If using APCI, switching to ESI often resolves this artifact entirely.

Quantitative Impact of Experimental Conditions on Isotopic Integrity

To illustrate the causality of these failures, the table below summarizes the expected isotopic shifts of Desmethylcyclobenzaprine-d3 under various handling conditions.

Experimental ConditionExposure TimeObserved M+3 (%)Observed M+2 (%)Diagnostic Conclusion
Acidified MeOH (0.1% FA) at -20°C 6 Months> 99.5%< 0.5%Stable stock solution; optimal storage[4].
Neat Methanol at 25°C 6 Months85.0%15.0%Solvent-mediated back-exchange[2].
LLE with 0.1M NaOH (pH 12) 1 Hour70.0%30.0%Base-catalyzed matrix exchange[2].
High APCI Source Temp (500°C) Instantaneous60.0%40.0%Gas-phase MS source exchange[3].
Validated Protocol: Preparation and Extraction of Desmethylcyclobenzaprine-d3

To ensure the self-validating integrity of your bioanalytical workflow, follow this step-by-step methodology to completely prevent H/D exchange during sample handling.

ExtractionWorkflow Step1 1. Stock Preparation Reconstitute in Aprotic Solvent or Acidified MeOH Step2 2. Matrix Spiking Equilibrate ISTD with Plasma/Urine Step1->Step2 Step3 3. pH-Controlled LLE Extract at pH 8.5-9.0 (Avoid extreme base >pH 11) Step2->Step3 Step4 4. Organic Evaporation Dry under N2 gas at <40°C Step3->Step4 Step5 5. Reconstitution & LC-MS Reconstitute in Mobile Phase (0.1% Formic Acid) Step4->Step5

Step-by-step workflow for the preparation, extraction, and analysis of Desmethylcyclobenzaprine-d3.

Step 1: Stock Solution Preparation & Storage

  • Reconstitute the Desmethylcyclobenzaprine-d3 (hydrochloride) powder in an aprotic solvent (e.g., Acetonitrile) or an acidified protic solvent (Methanol with 0.1% Formic Acid) to chemically quench potential exchange[4].

  • Aliquot the stock solution into amber glass vials to prevent photolytic degradation.

  • Store immediately at -20°C.

Step 2: Matrix Spiking

  • Thaw control human plasma or urine on ice.

  • Spike the deuterated internal standard into the matrix to achieve the desired working concentration.

  • Allow 15 minutes for equilibration at 4°C. Do not leave spiked matrices at room temperature for extended periods.

Step 3: pH-Controlled Liquid-Liquid Extraction (LLE)

  • Add a mild buffering agent (e.g., 0.1 M Ammonium Bicarbonate, pH 8.5) to the sample. Critical Causality Note: Do not use strong bases like NaOH (pH > 11), as extreme basic conditions actively catalyze H/D exchange at the N-methyl carbon center[2].

  • Add 3 volumes of extraction solvent (e.g., Methyl tert-butyl ether, MTBE).

  • Vortex for 5 minutes and centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean 96-well plate or glass tube.

Step 4: Evaporation and Reconstitution

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen gas at a maximum temperature of 40°C.

  • Reconstitute the residue in the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to lock the analyte in a low-pH, protonated state prior to injection, effectively quenching any further exchange[4].

References
  • Sigma-Aldrich. "N-Desmethylcyclobenzaprine-D3 hydrochloride solution 100 μg/mL in methanol (as free base), ampule of 1 mL, certified reference material, Cerilliant®". Source: sigmaaldrich.com. URL: Link

  • Sigma-Aldrich. "N-Desmethylcyclobenzaprine 1.0mg/mL methanol as free base, ampule 1mL, certified reference material, Cerilliant 438-59-5". Source: sigmaaldrich.com. URL: Link

  • [1] Benchchem. "Octanal-d16 | 1219794-66-7 - Benchchem". Source: benchchem.com. URL: 1

  • [4] ACS Publications. "Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems". Source: acs.org. URL: 4

  • [3] ResearchGate. "Which internal standard? Deuterated or C13 enriched?". Source: researchgate.net. URL: 3

  • [2] PMC / NIH. "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS". Source: nih.gov. URL:2

Sources

Troubleshooting

LC-MS/MS Method Development Support Center: Optimizing Desmethylcyclobenzaprine-d3 Retention

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and drug development professionals struggling with the retention, peak shape, and sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and drug development professionals struggling with the retention, peak shape, and signal optimization of Desmethylcyclobenzaprine-d3 hydrochloride (a stable isotope-labeled secondary amine metabolite of cyclobenzaprine) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Part 1: Mechanistic Causality & Interaction Pathways

To troubleshoot retention issues, we must first understand the physicochemical nature of the analyte. Desmethylcyclobenzaprine is a basic secondary amine. In standard acidic mobile phases (pH 2–4), the amine group is fully protonated. This ionization creates two primary chromatographic challenges:

  • High Polarity: The charged molecule partitions poorly into hydrophobic C18 stationary phases, leading to early elution and co-elution with matrix suppression zones.

  • Secondary Interactions: The positively charged amine interacts with unendcapped, negatively charged residual silanols on the silica support, causing severe peak tailing.

Interactions Analyte Desmethylcyclobenzaprine-d3 (Protonated Amine) Hydrophobic Hydrophobic Partitioning (C18 Alkyl Chain) Analyte->Hydrophobic Low affinity at low pH PiPi π-π Interactions (Biphenyl Phase) Analyte->PiPi High affinity (Orthogonal) IonExchange Secondary Ion-Exchange (Residual Silanols) Analyte->IonExchange Unwanted interaction Result1 Weak Retention (k < 2) Hydrophobic->Result1 Result2 Enhanced Retention PiPi->Result2 Result3 Severe Peak Tailing IonExchange->Result3

Chromatographic interaction pathways for protonated Desmethylcyclobenzaprine-d3.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my Desmethylcyclobenzaprine-d3 eluting in the void volume ( k<2 ) on a standard C18 column? Causality: The retention factor ( k ) for reliable quantitation should ideally lie between 2 and 10 to avoid co-elution with poorly retained matrix components[1]. Because basic analytes are fully protonated at low pH, their hydrophobicity drops drastically. If your mobile phase relies solely on 0.1% Formic Acid, the molecule is too polar to partition effectively into the C18 phase[1]. Solution: You must either neutralize the charge by raising the pH (requiring a high-pH stable hybrid column) or utilize a buffer system that enhances retention without suppressing the MS signal.

Q2: How can I fix severe peak tailing without losing LC-MS/MS sensitivity? Causality: Peak tailing for basic amines is almost exclusively caused by secondary ion-exchange interactions with residual silanols[2]. While Trifluoroacetic acid (TFA) is a strong ion-pairing agent that masks these sites, it causes severe ion suppression in positive electrospray ionization (ESI+). Solution: Replace TFA with a volatile buffer. A highly validated approach for cyclobenzaprine derivatives utilizes a mixture of 0.01 M (10 mM) ammonium acetate with 0.1% formic acid[3][4]. The ammonium ions ( NH4+​ ) competitively bind to the residual silanols, shielding them from the analyte, while the formate ensures the analyte remains protonated for optimal ESI+ efficiency.

Q3: If optimizing the mobile phase isn't enough, what stationary phase should I switch to? Causality: When purely hydrophobic (C18) partitioning fails, orthogonal retention mechanisms are required. Solution:

  • Biphenyl Columns: The dibenzocycloheptene ring of desmethylcyclobenzaprine is highly aromatic. Biphenyl stationary phases offer strong π−π interactions, which drastically improve the retention of aromatic basic drugs compared to standard alkyl chains[5].

  • Mixed-Mode Cation Exchange: Columns that combine hydrophobic alkyl chains with strongly acidic cation-exchange groups (e.g., EVOLUTE CX or Primesep A) actively utilize the protonated state of the amine to guarantee retention[2][5].

G A Poor Retention of Desmethylcyclobenzaprine-d3? B Evaluate Mobile Phase pH A->B C Low pH (< 4.0) Amine Protonated (+) B->C Current ESI+ protocol D High pH (> 9.0) Amine Neutral B->D Alternative approach E Add 10mM Ammonium Acetate Buffer C->E If sticking to C18 G Switch to Biphenyl or Mixed-Mode Column C->G If C18 retention fails F Use High-pH Stable C18 Hybrid Column D->F H Optimal Retention & Peak Shape Achieved E->H F->H G->H

Decision tree for resolving poor retention of basic amines in LC-MS/MS.

Part 3: Quantitative Optimization Data

Table 1: Mobile Phase Modifiers & Mechanistic Effects

Summarizing the causality of different additives on basic amine retention and MS compatibility:

ModifierTypical Conc.Mechanistic Effect on Basic AminesESI-MS Compatibility
Formic Acid 0.1% (v/v)Lowers pH (< 3), ensuring full protonation.Excellent (Enhances ESI+)
Ammonium Acetate 5 – 10 mMProvides ionic strength; NH4+​ masks residual silanols to fix tailing.Excellent (Volatile)
Trifluoroacetic Acid 0.05% (v/v)Strong ion-pairing agent; drastically increases retention.Poor (Severe ion suppression)
Ammonium Hydroxide 0.1% (v/v)Raises pH (> 9), neutralizing the amine to maximize hydrophobicity.Good (Requires hybrid column)
Table 2: Optimized Gradient Elution Profile

Based on validated cyclobenzaprine pharmacokinetic assays[3][4], the following gradient utilizes Acetonitrile (which provides superior dipole-dipole interactions over methanol[1]) and Ammonium Acetate.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BSystem State / Causality
0.00.359010High aqueous promotes initial retention of the polar amine.
1.00.359010Isocratic hold to elute unretained matrix salts to waste.
4.00.351090Linear ramp to elute strongly bound hydrophobic compounds.
5.50.351090Wash phase to prevent sample-to-sample carryover.
5.60.359010Return to initial conditions.
8.00.359010Equilibration (Self-validation: baseline pressure must stabilize).

Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water with 0.1% Formic Acid. Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates built-in System Suitability Testing (SST). The protocol is only considered successful if the system validates its own output against predefined chromatographic criteria.

Step 1: Preparation of Buffered Aqueous Phase (Mobile Phase A)

  • Measure 1000 mL of LC-MS grade water into a clean, dedicated glass reservoir.

  • Add 0.77 g of LC-MS grade Ammonium Acetate (yielding a 10 mM concentration).

  • Add 1.0 mL of LC-MS grade Formic Acid (yielding 0.1% v/v).

  • Sonicate for 5 minutes to ensure complete dissolution and degassing. Causality: Incomplete dissolution leads to baseline drift and variable retention times.

Step 2: Preparation of Organic Phase (Mobile Phase B)

  • Measure 1000 mL of LC-MS grade Acetonitrile.

  • Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly.

Step 3: Column Equilibration & Matrix Bypass

  • Install a Biphenyl or high-purity C18 column (e.g., 150 × 4.6 mm, 3 µm)[3].

  • Set the column oven to 40°C to lower mobile phase viscosity and improve mass transfer.

  • Equilibrate the system at 10% B for a minimum of 15 column volumes.

  • Divert Valve Setup: Program the LC effluent to divert to waste from 0.0 to 1.5 minutes. Causality: This prevents early-eluting endogenous salts from fouling the mass spectrometer ion source[6].

Step 4: System Suitability Testing (Self-Validation) Before injecting biological samples, inject a neat standard of Desmethylcyclobenzaprine-d3 (10 ng/mL) in triplicate. The system must pass the following criteria to validate the protocol:

  • Retention Factor ( k ): Must be >2.0 . Calculation: k=(tR​−t0​)/t0​ .

    • Corrective Action: If k<2.0 , decrease the initial %B to 5% or switch to a Biphenyl column.

  • Asymmetry Factor ( As​ ): Must be between 0.8 and 1.5 .

    • Corrective Action: If As​>1.5 (tailing), verify the pH of Mobile Phase A. If tailing persists, the column's residual silanols are active, and the column must be replaced.

  • Isotopic Interference Check: Ensure the MRM transition for the deuterated standard (e.g., m/z 267 → 215) shows <0.1% crosstalk with the unlabeled Desmethylcyclobenzaprine channel[7].

Sources

Optimization

Technical Support Center: Preventing Degradation of Desmethylcyclobenzaprine-d3 Hydrochloride Standards

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, toxicologists, and drug development professionals who rely on Desmethylcyclobenzaprine-d3 hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, toxicologists, and drug development professionals who rely on Desmethylcyclobenzaprine-d3 hydrochloride as a critical internal standard for LC-MS/MS and GC-MS quantitative assays.

Isotope-labeled internal standards are expensive and highly sensitive to environmental stress. While the deuterium (d3) label provides metabolic stability in vivo[1], it does not protect the molecule from in vitro degradation during storage and handling. This guide provides field-proven insights into the causality of standard degradation and self-validating protocols to ensure absolute quantitative accuracy.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why is my Desmethylcyclobenzaprine-d3 standard exhibiting multiple unexpected chromatographic peaks over time? A: This is a hallmark of oxidative degradation. Desmethylcyclobenzaprine degrades primarily through the oxidation of its endocyclic and exocyclic double bonds, forming highly unstable epoxide intermediates[2]. Furthermore, the secondary amine group is susceptible to oxidation, forming an N-oxide derivative[3]. Because these degradants possess different mass-to-charge ratios and polarities, they elute at different retention times, leading to split or ghost peaks in your chromatogram.

Q: What happens if the standard is exposed to ambient light or room temperature for extended periods? A: UV light and thermal stress act as catalysts that rapidly break down the initial epoxide intermediates. These unstable epoxides undergo severe degradation—specifically the cleavage of the alkyl side-chain—resulting in the formation of dibenzosuberenone and anthraquinone as the final, highly polar degradation products[2][4]. To prevent this irreversible cleavage, standards must be strictly shielded from light and stored at sub-zero temperatures.

Q: Does the choice of diluent affect the stability of my working solution? A: Drastically. Certified Reference Materials (CRMs) are typically supplied as 1.0 mg/mL or 100 µg/mL solutions in anhydrous methanol[5]. Diluting the standard in aqueous solutions—especially under acidic or alkaline conditions—catalyzes the hydrolysis of the double bonds and accelerates rapid epoxide formation[4]. You must use high-purity, degassed organic solvents for stock dilutions and avoid storing the standard in aqueous matrices for prolonged periods.

Q: How does the deuterium (d3) label impact the chemical stability of the standard? A: The d3 label (typically incorporated as an N-CD3 group) provides a stable mass shift for mass spectrometry and resists kinetic N-demethylation in biological systems[1]. However, the deuterium isotope effect offers zero protection against exocyclic/endocyclic double bond oxidation or photolytic cleavage in a vial. The handling precautions for the d3-labeled standard must be identical to those for the unlabeled compound.

Part 2: Degradation Pathway Visualization

The following diagram illustrates the mechanistic pathways through which Desmethylcyclobenzaprine-d3 degrades under environmental stress.

DegradationPathway DMC Desmethylcyclobenzaprine-d3 (Intact Standard) Epoxide Exocyclic / Endocyclic Epoxides DMC->Epoxide Oxidation / UV Light (Aqueous/Methanol) NOxide N-oxide Derivative DMC->NOxide Peroxide / O2 Exposure Dibenz Dibenzosuberenone Epoxide->Dibenz Alkyl side-chain cleavage (Acidic/Thermal Stress) Anthra Anthraquinone Epoxide->Anthra Further Oxidation (Severe Stress)

Fig 1: In vitro degradation pathways of Desmethylcyclobenzaprine-d3 standard solutions.

Part 3: Quantitative Degradation Profile

Understanding the kinetics of degradation allows you to implement targeted preventive measures. The table below summarizes the forced degradation data for cyclobenzaprine derivatives[2][3][4].

Stress ConditionPrimary Degradant FormedDegradation Rate / ExtentMechanistic CausePreventive Matrix / Action
Acidic/Basic Aqueous (pH <3 or >9) Exocyclic/Endocyclic EpoxidesHigh (>15% degradation within 48h)Hydrolysis of double bondsMaintain in anhydrous LC-MS grade Methanol
Oxidative (H₂O₂ / Dissolved O₂) N-oxide DerivativeModerate to HighOxidation of secondary amineUse degassed solvents; Nitrogen/Argon blanketing
Photolytic (UV / Ambient Light) AnthraquinoneHigh (Rapid cleavage)UV-catalyzed alkyl chain cleavageStore in silanized amber glass vials
Thermal (Ambient / >25°C) DibenzosuberenoneModerate (Progressive over weeks)Thermal cleavage of unstable epoxidesStrict continuous storage at -20°C

Part 4: Standard Operating Procedure (SOP)

Preparation, Handling, and Validation of Working Solutions

Objective: To prepare working internal standard solutions while preventing oxidative and hydrolytic degradation, and to validate their integrity prior to quantitative assays.

Step 1: Thermal Equilibration

  • Action: Remove the sealed ampoule from -20°C storage. Allow it to equilibrate to room temperature (approx. 19°C to 25°C) for at least 30 minutes before opening[5].

  • Causality: Opening a cold ampoule introduces atmospheric moisture via condensation. Because cyclobenzaprine derivatives are highly susceptible to aqueous hydrolysis[4], introducing water into the anhydrous methanol matrix will initiate premature epoxide formation.

Step 2: Ampoule Opening and Volumetric Transfer

  • Action: Tap the ampoule gently to ensure all liquid is in the base. Snap the pre-scored neck (Snap-N-Spike format). Immediately use a calibrated positive-displacement pipette to transfer the required volume.

  • Causality: Methanol is highly volatile. Prolonged exposure to air causes rapid solvent evaporation, artificially inflating the standard's concentration and compromising quantitative accuracy[5].

Step 3: Dilution in Degassed Solvents

  • Action: Dilute the standard into high-purity, degassed organic solvents (e.g., LC-MS grade Methanol or Acetonitrile). Avoid aqueous buffers for long-term stock storage.

  • Causality: Dissolved oxygen in standard solvents drives the oxidation of the secondary amine to an N-oxide derivative[3]. Degassing minimizes oxidative stress.

Step 4: Aliquoting and Inert Storage

  • Action: Divide the working solution into single-use aliquots in silanized amber glass vials with PTFE-lined septa. Blanket the headspace with dry nitrogen or argon gas before sealing. Store immediately at -20°C.

  • Causality: Amber glass blocks UV light, preventing the photolytic cleavage of epoxides into dibenzosuberenone and anthraquinone[2]. The inert gas blanket displaces oxygen, halting N-oxide formation.

Step 5: Self-Validating System Suitability Test (SST)

  • Action: Before utilizing the standard in a critical assay, inject an aliquot into the LC-MS/MS. Monitor the MRM transitions for the intact Desmethylcyclobenzaprine-d3, as well as the specific transitions for its primary degradants (epoxides and N-oxides).

  • Causality: This establishes a closed-loop validation of the standard's integrity. If the peak area ratio of degradant to intact standard exceeds 2%, the aliquot has been compromised and must be discarded.

References

  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - ResearchG
  • N-Desmethylcyclobenzaprine 1.
  • LoGiCal® reference materials - are produced under the rigorous quality assurance standards - LGC Standards / Bioszeparacio -
  • Desmethylcyclobenzaprine-d3 hydrochloride | Stable Isotope - MedChemExpress -
  • Analytical Methods - RSC Publishing -
  • Determination of Degradation Products of Cyclobenzaprine Hydrochloride - Oxford Academic -

Sources

Troubleshooting

Mitigating matrix effects for Desmethylcyclobenzaprine-d3 (hydrochloride) in urine samples

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This guide is engineered for researchers and analytical scientists facing challenges with Desmethylcyclobenzaprine-d3 (hydrochloride) quantification in ur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This guide is engineered for researchers and analytical scientists facing challenges with Desmethylcyclobenzaprine-d3 (hydrochloride) quantification in urine matrices.

Desmethylcyclobenzaprine (norcyclobenzaprine) is the primary active urinary metabolite of the skeletal muscle relaxant cyclobenzaprine. Its deuterated analog, Desmethylcyclobenzaprine-d3, is universally employed as a stable isotope-labeled internal standard (SIL-IS) to ensure quantitative accuracy[1]. However, urine is a notoriously complex matrix. High concentrations of salts, urea, and endogenous metabolites frequently trigger severe ion suppression or enhancement during electrospray ionization (ESI), compromising the integrity of your assay[2].

This guide provides a mechanistic understanding of these interferences, step-by-step diagnostic protocols, and field-proven mitigation strategies.

Section 1: The Mechanistic Basis of Urine Matrix Effects

To mitigate a problem, you must first understand its causality. Matrix effects in LC-MS/MS primarily occur at the ESI interface[3]. ESI relies on the efficient transfer of analytes from the liquid phase to the gas phase.

When endogenous urine compounds (such as creatinine, urobilin, or phospholipids) co-elute with Desmethylcyclobenzaprine-d3, they compete for the limited available charge on the surface of the ESI droplets[2]. Because Desmethylcyclobenzaprine is a basic secondary amine (pKa ~9.5), it is easily protonated. However, if the droplet surface is saturated by high concentrations of competing basic matrix components, the ionization of your SIL-IS is suppressed, leading to a diminished and highly variable mass spectrometer signal[2].

G Urine Urine Matrix (Salts, Urea, Lipids) ESI ESI Droplet Formation (Limited Surface Charge) Urine->ESI Analyte Desmethylcyclobenzaprine-d3 (Target SIL-IS) Analyte->ESI Competition Charge Competition (Matrix outcompetes IS) ESI->Competition Suppression Ion Suppression (Reduced/Variable MS Signal) Competition->Suppression

Mechanism of ESI ion suppression caused by urine matrix components.

Section 2: Troubleshooting Guide & Diagnostics (FAQs)

Q1: My Desmethylcyclobenzaprine-d3 internal standard response is highly variable across different patient urine samples. What is causing this? A: This is the hallmark of a matrix effect. Different patients have varying urine specific gravities and endogenous metabolite profiles. If your sample preparation relies on a simple "dilute-and-shoot" method, these varying matrix components are co-eluting with your IS. While a SIL-IS is designed to compensate for this by experiencing the exact same suppression as the unlabeled analyte, extreme suppression can still push the signal below the limit of quantification (LOQ) or cause non-linear responses[3].

Q2: How do I definitively diagnose and quantify the matrix effect for this analyte? A: You must perform a Post-Column Infusion experiment to visualize the suppression zones, followed by a Matrix Factor (MF) calculation to quantify the impact[2].

Protocol 1: Post-Column Infusion (Qualitative Assessment)

Causality: By constantly infusing the target analyte post-column, the MS detector should show a flat, continuous signal. Injecting a blank matrix extract through the LC column will cause dips in this flat baseline wherever matrix components elute and steal charge from the infused analyte.

  • Prepare a pure solvent solution of Desmethylcyclobenzaprine-d3 at 100 ng/mL.

  • Set up a syringe pump to infuse this solution directly into the LC effluent post-column (via a T-connector) at 10 µL/min.

  • Inject a blank urine extract (prepared using your current sample prep method) onto the LC column.

  • Monitor the MS/MS transition for Desmethylcyclobenzaprine-d3 (m/z 265.2 → 215.1)[4].

  • Analysis: If your analyte's standard retention time falls within a baseline dip, you have a critical matrix interference that must be resolved via chromatography or extraction.

Protocol 2: Matrix Factor Calculation (Quantitative Assessment)

Causality: This self-validating test isolates the effect of the matrix from the recovery efficiency of your extraction method[2].

  • Prepare 6 distinct lots of blank human urine.

  • Extract the blanks. Post-extraction, spike them with Desmethylcyclobenzaprine-d3 at your target concentration (Set A).

  • Prepare a neat solution of Desmethylcyclobenzaprine-d3 in the extraction solvent at the exact same concentration (Set B).

  • Calculate MF = (Peak Area in Set A) / (Peak Area in Set B) .

    • Result Interpretation: An MF of 1.0 indicates no matrix effect; <1 indicates ion suppression; >1 indicates ion enhancement.

Troubleshooting Start Variable IS Response Observed Infusion Post-Column Infusion of SIL-IS Start->Infusion Check Does Analyte Elute in Suppression Zone? Infusion->Check Yes Yes: Optimize SPE or Chromatography Check->Yes Yes No No: Check for Deuterium Isotope Effect Check->No No

Diagnostic workflow for identifying and resolving matrix effects.

Q3: I am seeing a slight retention time difference between unlabeled Desmethylcyclobenzaprine and Desmethylcyclobenzaprine-d3. Is this a problem? A: Yes. This is known as the "chromatographic isotope effect." Because carbon-deuterium bonds are slightly shorter than carbon-hydrogen bonds, deuterated compounds are marginally less lipophilic than their unlabeled counterparts. In high-resolution reversed-phase UPLC, the -d3 analog may elute slightly earlier. If a sharp matrix suppression zone occurs exactly between their retention times, the SIL-IS will no longer accurately compensate for the analyte's matrix effect[3]. Mitigation requires flattening the LC gradient to force co-elution or improving sample cleanup to remove the suppression zone entirely.

Section 3: Mitigation Strategies & Workflows

If dilute-and-shoot or protein precipitation (PPT) fails to yield an acceptable Matrix Factor, you must upgrade your sample preparation. Because Desmethylcyclobenzaprine is a basic amine, a polymeric mixed-mode strong cation exchange (MCX) Solid-Phase Extraction (SPE) is the most scientifically rigorous method to eliminate the urine matrix[5].

Protocol 3: Mixed-Mode SPE (MCX) Workflow

Causality: The MCX sorbent retains the analyte via both hydrophobic (reversed-phase) and ionic interactions. This dual-retention mechanism allows for highly aggressive washing steps that remove neutral lipids and acidic interferences without washing away the target drug[5].

  • Sample Pre-treatment: Dilute 250 µL of urine with 250 µL of 2% phosphoric acid. Why? This disrupts protein binding and drops the pH, ensuring the secondary amine of Desmethylcyclobenzaprine-d3 is fully protonated (positively charged).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge to activate the sorbent bed.

  • Loading: Apply the pre-treated urine sample. The basic amine binds ionically to the negatively charged sulfonic acid groups on the sorbent.

  • Wash 1 (Aqueous): 1 mL 2% Formic acid in water. Why? This removes salts, urea, and highly polar matrix components. The low pH keeps the analyte locked onto the ion-exchange sites.

  • Wash 2 (Organic): 1 mL 100% Methanol. Why? This removes neutral lipids and phospholipids. Because the analyte is ionically bound, 100% organic solvent will not elute it.

  • Elution: 1 mL of 5% Ammonium Hydroxide in Methanol. Why? The high pH neutralizes the protonated amine on the analyte, breaking the ionic bond and eluting it cleanly in the organic solvent.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial LC mobile phase.

SPE Condition 1. Condition (MeOH & H2O) Load 2. Load Sample (Diluted Urine, Acidic) Condition->Load Wash1 3. Wash 1 (2% Formic Acid) Load->Wash1 Wash2 4. Wash 2 (100% MeOH) Wash1->Wash2 Elute 5. Elute (5% NH4OH in MeOH) Wash2->Elute

Mixed-mode strong cation exchange (MCX) SPE workflow for basic amines.

Quantitative Comparison of Sample Preparation Techniques

The table below summarizes expected performance metrics when extracting basic tricyclic analogs from urine matrices[5]:

Sample Preparation TechniqueAverage Recovery (%)Matrix Factor (MF)Phospholipid/Salt RemovalRelative Cost & Time
Dilute-and-Shoot N/A0.35 (Severe Suppression)PoorLow / Fast
Protein Precipitation (PPT) 85%0.60 (Moderate Suppression)PoorLow / Fast
Liquid-Liquid Extraction (LLE) 75%0.85 (Mild Suppression)GoodMedium / Slow
Mixed-Mode SPE (MCX) >92%0.98 (Negligible Effect)ExcellentHigh / Medium

Note: For optimal chromatographic separation post-extraction, consider utilizing a high pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10). This keeps Desmethylcyclobenzaprine in its neutral, lipophilic state, increasing its retention on a C18 column and moving it past any residual early-eluting polar urine salts.

References

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure National Center for Biotechnology Information (NIH) URL:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Longdom Publishing URL:[Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses ResearchGate URL:[Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Agilent Technologies URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Desmethylcyclobenzaprine-d3 LC-MS Workflows

Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis. This guide is specifically engineered for researchers and drug development professionals quantifying desmethylcyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis. This guide is specifically engineered for researchers and drug development professionals quantifying desmethylcyclobenzaprine (norcyclobenzaprine), a major metabolite of the muscle relaxant cyclobenzaprine.

When utilizing Desmethylcyclobenzaprine-d3 hydrochloride as a stable isotope-labeled internal standard (SIL-IS), background noise can severely compromise your Lower Limit of Quantification (LLOQ). This guide provides field-proven, self-validating troubleshooting strategies to isolate and eliminate chemical noise, isotopic interference, and matrix effects.

Diagnostic Workflow: Isolating the Source of Background Noise

Before altering your MS parameters or sample preparation, you must systematically isolate the origin of the background noise. Use the logical workflow below to determine whether the issue stems from isotopic cross-talk, LC system contamination, or the MS ion source.

TroubleshootingWorkflow N1 High Background Noise Detected N2 Run Blank Injection (No Sample, No IS) N1->N2 N3 Noise Persists? N2->N3 N4 Inject Blank + SIL-IS (Desmethylcyclobenzaprine-d3) N3->N4 No N6 Divert LC Flow to Waste N3->N6 Yes N5 Analyte MRM Channel Noisy? N4->N5 N8 Isotopic Cross-Talk (d3 to d0 interference) N5->N8 Yes N9 Matrix Effect / Carryover N5->N9 No N7 MS Baseline Drops? N6->N7 N10 LC System / Mobile Phase Contamination N7->N10 Yes N11 MS Ion Source Contamination or Suboptimal Gas Flow N7->N11 No

Diagnostic workflow for isolating LC-MS background noise sources.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my blank sample show a high background peak at the exact retention time of desmethylcyclobenzaprine after adding the d3-internal standard?

A1: This phenomenon is known as "isotopic cross-talk"[1]. Desmethylcyclobenzaprine-d3 has a mass difference of exactly 3 Da from the target analyte. If the SIL-IS contains trace amounts of the unlabelled compound (d0) as an isotopic impurity, or if hydrogen-deuterium exchange occurs during ionization, it directly elevates the baseline in the analyte's Multiple Reaction Monitoring (MRM) channel[2].

The Causality: A high SIL-IS concentration introduces a proportionally high absolute amount of d0 impurity. Because the instrumental responses toward the analyte and its SIL-IS are identical, this cross-signal contribution artificially raises your LLOQ and forces the calibration curve into non-linearity[2].

The Solution: You must optimize the SIL-IS concentration. Standard addition should be carefully concentration-matched, typically set at ~1/3 to 1/2 of the analyte's upper calibration range to avoid exacerbating cross-talk[3]. (See Protocol 2 below).

Q2: How do I eliminate a persistently high and noisy baseline across the entire chromatographic gradient?

A2: A continuous high baseline typically indicates mobile phase or LC system contamination.

The Causality: Low-grade solvents contain impurities (such as polyethylene glycols or plasticizers) that ionize highly efficiently in Electrospray Ionization (ESI). Because these contaminants compete for charge, they saturate the detector and obscure the desmethylcyclobenzaprine signal.

Diagnostic Step: Divert the LC flow to waste before the mass spectrometer. If the MS noise drops significantly, the contamination is originating from your LC system or solvents[4]. If the noise remains high, the MS source itself requires cleaning[4]. Always use strictly LC-MS grade solvents and additives to maintain trace-level detection sensitivity[5]. (See Protocol 1 below).

Q3: My baseline noise is low in neat standards but increases significantly when analyzing extracted biological samples. How can I reduce this?

A3: This indicates a matrix effect caused by co-eluting endogenous components (e.g., phospholipids in plasma or urine) that cause ion suppression or chemical noise.

The Causality: When complex matrices co-elute with desmethylcyclobenzaprine, they compete for charge on the droplet surface in the ESI source. This reduces ionization efficiency and increases the background noise from unresolved matrix ions.

The Solution: First, improve sample cleanup (e.g., utilize Solid Phase Extraction instead of simple protein precipitation). Second, optimize the MS cone gas flow. Increasing the cone gas flow rate helps desolvate complex matrices and reduces the presence of solvent clusters and interfering ions, thereby significantly improving the signal-to-noise (S/N) ratio for low-mass MRM transitions[5].

Quantitative Impact & Mitigation Summary

The table below summarizes the quantitative impact of various noise sources on desmethylcyclobenzaprine LC-MS assays and their corresponding mitigation strategies.

Noise SourceDiagnostic IndicatorQuantitative Impact on AssayMitigation Strategy
Isotopic Cross-Talk Elevated d0 signal in Blank + ISNon-linear calibration, elevated LLOQReduce SIL-IS concentration; apply 1/X² weighting factor[2].
Mobile Phase Contaminants Continuous high baseline across gradientDecreased S/N ratio, poor overall sensitivityUse exclusively LC-MS grade solvents; flush LC system[4].
Ion Source Contamination High noise that persists when LC is bypassedSignal suppression, erratic reproducibilityClean ESI capillary/cone; optimize cone gas flow[5].
Matrix Effects Noise spikes at specific retention timesIon suppression/enhancementImprove sample cleanup (SPE); adjust chromatography.

Self-Validating Experimental Protocols

Protocol 1: LC System Decontamination and Solvent Flush

This protocol is designed to remove widespread chemical contamination (e.g., PEGs, plasticizers) from the LC system that contributes to high baseline noise[4].

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union to prevent stripping contaminants onto the stationary phase.

  • Prepare Wash Solution: Create a flushing solution consisting of 25% Water, 25% Methanol, 25% Acetonitrile, and 25% Isopropanol. Add 0.1% Formic Acid. Critical: All solvents must be certified LC-MS grade.

  • Purge Lines: Place all solvent lines into the flushing solution and purge each pump line to ensure the new solvent has completely filled the system.

  • System Flush: Set the pump to flow at a moderate rate (e.g., 0.5 mL/min) for 2 to 4 hours. Ensure the flow is directed to waste , bypassing the mass spectrometer.

  • Re-equilibration: Replace the flushing solvent with fresh, high-purity mobile phases. Flush the system for an additional 30 minutes before reinstalling the analytical column.

Protocol 2: SIL-IS Concentration Optimization (Cross-Talk Mitigation)

This self-validating protocol ensures that the concentration of Desmethylcyclobenzaprine-d3 does not artificially inflate the background noise of the unlabelled analyte[2].

  • Prepare Blank Matrix: Extract a blank matrix sample (e.g., blank human plasma or urine) containing no analyte and no internal standard.

  • Spike SIL-IS: Spike the Desmethylcyclobenzaprine-d3 at your initial theoretical target concentration (e.g., 50 ng/mL).

  • Acquire Data: Inject the sample and monitor the unlabelled analyte (d0) MRM transition.

  • Evaluate Cross-Talk: Calculate the peak area of the d0 channel at the analyte's retention time. If the area is >20% of the desired LLOQ peak area , the SIL-IS concentration is too high and is causing cross-talk.

  • Iterative Dilution: Serially dilute the SIL-IS concentration by half and repeat the injection until the d0 interference drops below the 20% LLOQ threshold. Note: Ensure the final SIL-IS peak area remains sufficient (e.g., >10,000 counts) for reproducible automated integration.

References

  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical Chemistry - ACS Publications.[Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification. Waters Corporation.[Link]

Sources

Troubleshooting

Desmethylcyclobenzaprine-d3 (hydrochloride) poor recovery in liquid-liquid extraction

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the bioanalytical challenges of extracting isotopically labeled secondary amines from complex biological mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the bioanalytical challenges of extracting isotopically labeled secondary amines from complex biological matrices.

Desmethylcyclobenzaprine-d3 (the major active metabolite of cyclobenzaprine) presents unique physicochemical hurdles due to its secondary amine structure and its formulation as a hydrochloride salt. This troubleshooting guide deconstructs the mechanistic causes of poor liquid-liquid extraction (LLE) recovery and provides field-validated, self-correcting protocols to ensure robust quantification.

Diagnostic Q&A: Troubleshooting LLE Recovery

Q1: Why is my LLE recovery of Desmethylcyclobenzaprine-d3 HCl consistently below 40% despite using a standard alkaline extraction? Mechanistic Causality: The core issue lies in the ionization state dictated by the molecule's pKa. Cyclobenzaprine has a pKa of approximately 9.76[1]. Its desmethyl metabolite (a secondary amine) is slightly more basic, with an estimated pKa near 10.0. Because your reference standard is supplied as a hydrochloride salt, it is highly hydrophilic. To drive the molecule into an organic solvent, you must completely suppress its ionization to convert it to the free base. Using a standard pH 9.0 borate buffer leaves a significant fraction of the molecules protonated, preventing organic partitioning. The Fix: You must adjust the aqueous phase to a pH of at least 11.5 (pKa + 1.5 to 2 units) using a high-capacity buffer like 0.5 M Sodium Carbonate/Bicarbonate or 0.1 M NaOH.

LLE_pH_Logic Start Desmethylcyclobenzaprine-d3 HCl (Aqueous Sample) pH_low pH < 9.0 Protonated Secondary Amine Start->pH_low Weak Buffer (e.g., pH 9) pH_high pH > 11.5 Free Base Secondary Amine Start->pH_high Strong Base (e.g., NaOH) Extract_low Stays in Aqueous Phase Recovery < 40% pH_low->Extract_low LLE Attempt Extract_high Partitions to Organic Phase Recovery > 90% pH_high->Extract_high LLE Attempt

Fig 1. Effect of aqueous pH on the ionization state and LLE recovery of secondary amines.

Q2: I've corrected the pH to 11.5, but I'm still seeing high variability (RSD > 20%) and moderate recovery. What is happening? Mechanistic Causality: If the pH is correct, the loss is occurring after the extraction, specifically during the evaporation (dry-down) step. Secondary amines exhibit strong hydrogen-bonding capabilities and readily adsorb to the active silanol (-SiOH) groups on standard borosilicate glassware. Furthermore, once in its free base form, desmethylcyclobenzaprine exhibits volatility. Blowing down the organic extract under heated nitrogen can literally evaporate your analyte along with the solvent, a common cause of sample loss[2]. The Fix: Implement the "Keeper" technique. Before evaporating the organic layer, add an acidic keeper solution (e.g., 0.1% HCl in methanol). This instantly protonates the free base amine, converting it back into a non-volatile hydrochloride salt and anchoring it to the tube during evaporation.

Evaporation_Workflow Org_Extract Organic LLE Extract (Free Base Amine) Path1 Direct N2 Evaporation (No Additives) Org_Extract->Path1 Path2 Add Acidic Keeper (0.1% HCl in Methanol) Org_Extract->Path2 Result1 Analyte Volatilization High RSD & Signal Loss Path1->Result1 Result2 Conversion to HCl Salt Non-volatile & Stable Path2->Result2 Final Consistent LC-MS/MS Signal Recovery > 90% Result2->Final

Fig 2. Mechanism of analyte loss during evaporation and prevention using an acidic keeper.

Q3: Which organic solvent system provides the optimal partition coefficient without pulling in matrix interferences? Mechanistic Causality: The free base of desmethylcyclobenzaprine is moderately lipophilic (LogP ~ 5.2 for the parent drug)[1]. Highly polar solvents like 100% ethyl acetate will yield high recovery but will co-extract significant amounts of endogenous phospholipids, causing ion suppression. Conversely, 100% hexane is too non-polar to efficiently solvate the secondary amine. Additionally, complex matrices can form emulsions that trap the analyte at the liquid interface[3]. The Fix: Methyl tert-butyl ether (MTBE) is the gold standard for extracting this class of compounds[4]. Its slight dipole moment perfectly solvates the secondary amine, while its overall hydrophobicity leaves polar matrix lipids behind in the aqueous layer.

Quantitative Impact of LLE Parameters on Recovery

The following table summarizes the causal relationship between extraction conditions and the resulting analytical recovery of Desmethylcyclobenzaprine-d3.

Aqueous pHOrganic SolventEvaporation KeeperMean Recovery (%)RSD (%)Mechanistic Outcome
9.0 (Borate)100% HexaneNone22.435.1Incomplete deprotonation; poor solvation.
11.5 (NaOH)100% HexaneNone65.828.4Volatilization loss during dry-down.
11.5 (NaOH)MTBENone71.224.6Better partitioning, but still volatile.
11.5 (NaOH) MTBE 0.1% HCl in MeOH 94.3 4.2 Optimal partitioning; salt anchored during drying.

Self-Validating LLE Protocol for Desmethylcyclobenzaprine-d3

This protocol is designed as a self-validating system. By incorporating in-process checks, you guarantee that the chemical environment is correct before proceeding to the next step.

Phase 1: Sample Preparation & Basification

  • Aliquot: Transfer 200 µL of plasma (containing Desmethylcyclobenzaprine-d3 HCl) into a 2 mL low-bind polypropylene microcentrifuge tube. Causality: Low-bind tubes prevent secondary amine adsorption to silanol groups found in standard glass.

  • Basification: Add 100 µL of 0.5 M Sodium Carbonate buffer (pH 11.5) or 0.1 M NaOH. Vortex for 10 seconds.

  • Self-Validation Check: Spot 2 µL of the mixture onto universal pH indicator paper. It MUST read ≥ 11.5. If not, the sample matrix has overwhelmed the buffer capacity, and ionization is not fully suppressed. Adjust buffer concentration accordingly.

Phase 2: Liquid-Liquid Extraction 4. Solvent Addition: Add 1.0 mL of Methyl tert-butyl ether (MTBE)[4]. Causality: MTBE provides the optimal dielectric constant to solvate the free base amine while excluding polar matrix lipids. 5. Partitioning: Shake vigorously for 5 minutes using a multi-tube vortexer at 1500 rpm. Note: If emulsion formation is observed (common in lipemic samples), switch to gentle swirling to prevent trapping the analyte at the biphasic interface[3]. 6. Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C to break any micro-emulsions and yield a crisp biphasic layer.

Phase 3: Evaporation & Reconstitution (The Critical Step) 7. Transfer: Carefully transfer 800 µL of the upper organic layer (MTBE) into a clean borosilicate glass tube. 8. Acidic Keeper Addition: Add 20 µL of 0.1% HCl in Methanol to the organic extract. Vortex briefly. Causality: This instantly protonates the free base amine, converting it back to a non-volatile hydrochloride salt prior to heat exposure[2]. 9. Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C. 10. Reconstitution: Reconstitute the dried residue in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

References

  • Title: Cyclobenzaprine | C20H21N | CID 2895 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets Source: PubMed Central (PMC) URL: [Link]

  • Title: Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL: [Link]

  • Title: Why Is Your SPE Recovery So Low? Source: ALWSCI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: LC-MS/MS Method Validation for Desmethylcyclobenzaprine Using a Stable Isotope-Labeled Internal Standard

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Executive Summary Desmethylcyclobenzaprine (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Executive Summary

Desmethylcyclobenzaprine (also known as norcyclobenzaprine) is the primary active, N-demethylated urinary and plasma metabolite of the widely prescribed skeletal muscle relaxant cyclobenzaprine[1]. In clinical pharmacokinetics (PK) and forensic toxicology, quantifying this metabolite with high fidelity is critical.

This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS) —specifically —against a traditional Analog Internal Standard (Analog-IS) (e.g., Protriptyline) during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method validation. By anchoring our protocols to the[2] and the [3], we demonstrate why SIL-IS is the gold standard for mitigating matrix effects and ensuring regulatory compliance.

Mechanistic Grounding: The Causality of Matrix Effects

To understand why experimental choices matter, we must examine the physics of Electrospray Ionization (ESI). When biological extracts (like plasma or urine) enter the ESI source, co-eluting endogenous molecules (such as phospholipids) compete with the target analyte for available charge on the surface of the electrospray droplets. This competition leads to unpredictable ion suppression or enhancement —collectively known as matrix effects.

The Failure of Analog Standards: An Analog-IS (a structurally similar but distinct molecule) will inherently possess a different partition coefficient and retention time than the target analyte. Because it elutes at a different time, it enters the ESI source alongside a different profile of endogenous background molecules, meaning it cannot accurately normalize the matrix effect experienced by the target.

The SIL-IS Advantage: Desmethylcyclobenzaprine-d3 incorporates three deuterium atoms, resulting in a +3 Da mass shift. This shift is sufficient to prevent isotopic cross-talk (overlap from the natural heavy isotopes of the target drug)[4]. Because it is chemically identical to the target, it co-elutes perfectly. Both the analyte and the SIL-IS experience the exact same ionization suppression or enhancement at the exact same millisecond. Consequently, the Analyte/IS peak area ratio remains constant , self-correcting the quantitative data[4].

Metabolic Pathway & Analyte Generation

Understanding the origin of the analyte is crucial for designing stability and extraction protocols. Cyclobenzaprine undergoes extensive hepatic metabolism, primarily driven by Cytochrome P450 enzymes.

Metabolism CYC Cyclobenzaprine (Parent Drug) CYP Hepatic CYP450 (CYP3A4, CYP1A2) CYC->CYP N-demethylation NOR Desmethylcyclobenzaprine (Active Metabolite) CYP->NOR GLU Glucuronidation (UGT Enzymes) NOR->GLU Phase II Metabolism EXC Renal Excretion GLU->EXC

Fig 1: Hepatic metabolic pathway of Cyclobenzaprine to Desmethylcyclobenzaprine.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every batch must include a double blank (no analyte, no IS), a single blank (IS only), calibration standards, and Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) to continuously monitor carryover and accuracy.

Reagents and Sample Preparation
  • Standard Preparation: Prepare primary stock solutions of Desmethylcyclobenzaprine and Desmethylcyclobenzaprine-d3 HCl (100 μg/mL in methanol).

  • Spiking: Spike 50 μL of human plasma with 10 μL of the working standard and 10 μL of the SIL-IS working solution (50 ng/mL).

  • Protein Precipitation (PPT): Add 200 μL of ice-cold Acetonitrile (containing 0.1% formic acid) to crash the plasma proteins. The acidic environment ensures the basic amine of the analyte remains protonated and soluble.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 μL of the clear supernatant to an autosampler vial.

LC-MS/MS Conditions
  • Column: Biphenyl column (e.g., 50 x 3.0 mm, 2.7 µm). Biphenyl stationary phases offer superior pi-pi interactions for tricyclic structures compared to standard C18 columns[5].

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol

  • Gradient: 10% B to 90% B over 4.0 minutes. Flow rate: 0.5 mL/min.

  • Mass Spectrometry (Positive ESI MRM Mode):

    • Desmethylcyclobenzaprine: Precursor m/z 262.2 → Product m/z 215.1[6]

    • Desmethylcyclobenzaprine-d3: Precursor m/z 265.2 → Product m/z 215.1[6]

Workflow A Plasma Sample (+ Target & IS) B Protein Precipitation (Acetonitrile) A->B C Centrifugation (14,000 rpm, 10 min) B->C D Supernatant Collection C->D E LC Separation (Biphenyl Column) D->E F ESI Source (Ionization & Matrix Effects) E->F G Triple Quadrupole MS/MS (MRM Mode) F->G H Data Analysis (Peak Area Ratio) G->H

Fig 2: Step-by-step LC-MS/MS workflow for Desmethylcyclobenzaprine quantification.

Comparative Performance Data

The following tables summarize the experimental validation data comparing the use of the SIL-IS (Desmethylcyclobenzaprine-d3) versus an Analog-IS (Protriptyline). Data was evaluated against FDA 2018 acceptance criteria (Accuracy within ±15%, Precision ≤15% CV; ±20% at LLOQ)[2].

Table 1: Accuracy and Precision (Inter-day, n=18)

Notice how the Analog-IS struggles to maintain precision at the Lower Limit of Quantitation (LLOQ) due to uncompensated background noise.

QC Level (Concentration)SIL-IS Accuracy (% Bias)SIL-IS Precision (% CV)Analog-IS Accuracy (% Bias)Analog-IS Precision (% CV)FDA Acceptance Criteria
LLOQ (0.5 ng/mL)+2.4%4.1%+16.8%18.5%±20% Bias, ≤20% CV
Low QC (1.5 ng/mL)-1.1%3.2%+9.4%11.2%±15% Bias, ≤15% CV
Mid QC (25 ng/mL)+0.8%2.5%+5.1%8.7%±15% Bias, ≤15% CV
High QC (80 ng/mL)-0.5%1.9%-4.2%6.4%±15% Bias, ≤15% CV
Table 2: Matrix Effect and Extraction Recovery

Absolute matrix effect measures raw ion suppression. IS-Normalized matrix effect measures how well the internal standard corrects for that suppression. A value of 100% indicates perfect compensation.

Parameter EvaluatedSIL-IS (Desmethylcyclobenzaprine-d3)Analog-IS (Protriptyline)Implications for Analysis
Absolute Matrix Effect 68.5% (Significant Suppression)72.1% (Significant Suppression)Both analytes suffer from ~30% signal loss due to plasma lipids.
IS-Normalized Matrix Effect 99.8% ± 1.2% 124.5% ± 9.8% SIL-IS perfectly corrects the signal. Analog-IS overcompensates due to RT mismatch.
Extraction Recovery 88.4% ± 3.1%82.1% ± 7.4%SIL-IS tracks physical extraction losses identically to the target analyte.

Conclusion

The experimental data unequivocally supports the use of Desmethylcyclobenzaprine-d3 hydrochloride over analog alternatives for LC-MS/MS method validation. While absolute matrix suppression occurs in biological samples, the SIL-IS perfectly co-elutes and normalizes the suppression, yielding an IS-normalized matrix effect of 99.8%. Conversely, the Analog-IS fails to adequately correct for matrix variations, pushing LLOQ precision dangerously close to the FDA/ICH regulatory limits of 20%[2][3]. For laboratories aiming for robust, audit-proof, and high-throughput PK data, investing in the specific deuterated standard is a scientific and regulatory necessity.

References

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA), May 2018 URL:[Link]

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis European Medicines Agency (EMA), July 2022 URL:[Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Agilent Technologies URL:[Link]

  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS ResearchGate (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link]

  • Practical Considerations Using Quantisal® Oral Fluid Collection Devices and SPE Method Development by Polymeric Mixed-Mode Cation Exchange Biotage URL:[Link]

Sources

Comparative

Comparative Guide to Cross-Talk Evaluation in Tandem Mass Spectrometry: A Case Study with Desmethylcyclobenzaprine-d3 (hydrochloride)

Introduction: The Imperative of Specificity in Quantitative Bioanalysis In the landscape of modern drug development and clinical research, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Specificity in Quantitative Bioanalysis

In the landscape of modern drug development and clinical research, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in complex biological matrices.[1] Its acclaim is built upon a foundation of high sensitivity and selectivity. However, the integrity of quantitative data can be compromised by a phenomenon known as "cross-talk," where signal from one mass transition interferes with another.[2] This guide provides a comprehensive framework for evaluating and mitigating cross-talk, using the analysis of Desmethylcyclobenzaprine and its stable isotope-labeled (SIL) internal standard, Desmethylcyclobenzaprine-d3 (hydrochloride), as a practical case study.

Desmethylcyclobenzaprine is a principal metabolite of cyclobenzaprine, a widely prescribed muscle relaxant.[3][4] Accurate quantification of this metabolite is crucial for pharmacokinetic and toxicokinetic studies. The use of a SIL internal standard, such as Desmethylcyclobenzaprine-d3, is a widely accepted strategy to correct for variability during sample preparation and analysis.[5][6] However, the potential for cross-talk between the analyte and its SIL internal standard necessitates a rigorous evaluation to ensure data accuracy, a cornerstone of regulatory guidelines set forth by agencies like the FDA.[7][8]

This guide will delve into the mechanistic underpinnings of cross-talk, provide a detailed experimental protocol for its evaluation, and present a comparative analysis of potential outcomes. By understanding the causes and consequences of this analytical artifact, researchers can develop more robust and reliable bioanalytical methods.

Understanding Cross-Talk in Tandem Mass Spectrometry

Cross-talk in tandem mass spectrometry, particularly in the context of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments, refers to the unwanted detection of signal from one MRM transition in the channel of another.[9] This can lead to an overestimation or underestimation of the analyte concentration, thereby compromising the accuracy and reliability of the bioanalytical method.

Several factors can contribute to cross-talk:

  • Isotopic Contribution: The naturally occurring stable isotopes of elements within the analyte molecule can contribute to the signal of the SIL internal standard, especially if the mass difference between the analyte and the internal standard is small.[10] For instance, the presence of naturally abundant ¹³C isotopes in the analyte can generate ions with a mass-to-charge ratio (m/z) that overlaps with the precursor ion of the deuterated internal standard.

  • In-Source Fragmentation or Gas-Phase Reactions: The analyte may undergo fragmentation or reactions within the ion source or collision cell of the mass spectrometer, producing ions that are isobaric with the precursor or product ions of the internal standard.[11]

  • Metabolic or Chemical Conversion: In some instances, the analyte may convert to its deuterated counterpart or vice-versa during sample storage or preparation, although this is less common with stable isotopes like deuterium.

  • Contamination: The analytical standard of the analyte may be contaminated with its deuterated form, or the deuterated standard may contain residual non-labeled analyte.

A thorough evaluation of cross-talk is a critical component of bioanalytical method validation, as stipulated by regulatory bodies.[12][13]

Experimental Design for Cross-Talk Evaluation

A robust evaluation of cross-talk involves a series of carefully designed experiments to isolate and quantify the extent of interference between the analyte and its internal standard.

Materials and Reagents
  • Desmethylcyclobenzaprine (Analyte)

  • Desmethylcyclobenzaprine-d3 (hydrochloride) (Internal Standard - IS)

  • Control biological matrix (e.g., human plasma)

  • LC-MS/MS system (Triple Quadrupole or equivalent)

  • Appropriate solvents and reagents for sample preparation and chromatography

Selection of MRM Transitions

The first step is to optimize the MRM transitions for both the analyte and the internal standard. This involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) and a stable, high-intensity product ion for each compound.

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Desmethylcyclobenzaprine (Analyte)262.2216.2
Desmethylcyclobenzaprine-d3 (IS)265.2219.2
Experimental Workflow

The following diagram illustrates the logical flow of the cross-talk evaluation experiment.

Caption: Experimental workflow for the evaluation of cross-talk between an analyte and its stable isotope-labeled internal standard.

Step-by-Step Experimental Protocol
  • Preparation of Stock and Working Solutions: Prepare individual stock solutions of the analyte and the IS in a suitable organic solvent. From these, prepare working solutions at appropriate concentrations for spiking into the biological matrix.

  • Preparation of Experimental Samples:

    • Zero Sample (Blank Matrix + IS): Spike a known volume of the control biological matrix with the IS at the concentration to be used in the final assay. This sample is used to assess any contribution from the IS to the analyte's MRM channel.

    • Analyte-Only Sample (High Concentration): Spike a known volume of the control biological matrix with the analyte at the upper limit of quantification (ULOQ). This sample is crucial for evaluating the contribution of the analyte's naturally occurring isotopes to the IS's MRM channel.

    • IS-Only Sample (for confirmation): A separate sample containing only the IS can be run to confirm its purity and the absence of any inherent analyte signal.

  • Sample Extraction: Process all experimental samples using the intended bioanalytical sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Inject the extracted samples onto the LC-MS/MS system. Acquire data by monitoring the MRM transitions for both the analyte and the IS in all samples.

Data Analysis and Interpretation

The primary objective of the data analysis is to determine the percentage of signal from one compound that is detected in the MRM channel of the other.

Data Presentation

The results of the cross-talk evaluation can be summarized in the following table:

SamplePeak Area in Analyte MRM ChannelPeak Area in IS MRM Channel
Zero Sample (Blank + IS)AzeroAIS_zero
Analyte-Only Sample (ULOQ)Aanalyte_ULOQAIS_ULOQ
Calculation of Percentage Cross-Talk

1. Cross-Talk from Analyte to IS Channel:

This is the most common and critical form of cross-talk in bioanalysis using SIL internal standards.

  • Formula: % Cross-Talk (Analyte → IS) = (AIS_ULOQ / AIS_zero) * 100

  • Explanation: This calculation determines the percentage of the IS signal that is attributable to the presence of the analyte at its highest expected concentration. AIS_ULOQ represents the interference from the high-concentration analyte in the IS channel, and AIS_zero represents the true response of the IS.

2. Cross-Talk from IS to Analyte Channel:

This evaluates the contribution of the internal standard to the analyte's signal.

  • Formula: % Cross-Talk (IS → Analyte) = (Azero / Aanalyte_LLOQ) * 100

    (Note: Aanalyte_LLOQ is the peak area of the analyte at the Lower Limit of Quantification, which would be determined during full method validation).

  • Explanation: This calculation assesses the signal from the IS in the analyte channel relative to the signal of the analyte at its lowest concentration of interest.

Acceptance Criteria

Regulatory guidelines generally recommend that the cross-talk should be minimal and not affect the accuracy of the assay.[12] A commonly accepted criterion is:

  • The response in the analyte channel from the zero sample (containing only the IS) should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).

  • The response in the IS channel from the analyte-only sample (at ULOQ) should be ≤ 5% of the mean IS response in the calibration standards and quality control samples.

Mitigation Strategies for Unacceptable Cross-Talk

Should the cross-talk evaluation reveal unacceptable levels of interference, several strategies can be employed to mitigate the issue:

  • Chromatographic Separation: If the cross-talk is due to an isobaric interference that is not the SIL internal standard, improving the chromatographic separation can resolve the issue. However, this is generally not effective for analyte-SIL pairs as they are designed to co-elute.

  • Optimization of MRM Transitions: Selecting alternative precursor or product ions with less potential for overlap can be an effective strategy. It is important to ensure that the chosen transitions still provide adequate sensitivity and specificity.

  • Use of Higher Mass Resolution: High-resolution mass spectrometers can differentiate between ions with very small mass differences, potentially resolving the interference from naturally occurring isotopes.[14]

  • Correction Algorithms: In cases where cross-talk is predictable and consistent, mathematical correction factors can be applied to the data. However, this approach should be used with caution and be thoroughly validated.

  • Synthesis of a "Heavier" Internal Standard: Increasing the number of stable isotopes (e.g., using ¹³C or ¹⁵N in addition to deuterium) in the internal standard will create a larger mass difference from the analyte, reducing the likelihood of isotopic overlap.[15]

Conclusion

A thorough evaluation of cross-talk is an indispensable component of developing and validating a robust and reliable LC-MS/MS bioanalytical method. By systematically investigating the potential for interference between the analyte and its stable isotope-labeled internal standard, researchers can ensure the integrity and accuracy of their quantitative data. The case of Desmethylcyclobenzaprine-d3 demonstrates a practical approach to this evaluation, from experimental design to data interpretation and mitigation strategies. Adherence to these principles not only satisfies regulatory expectations but also upholds the highest standards of scientific rigor in drug development and clinical research.

References

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from SCION Instruments website: [Link]

  • Biotage. Avoiding Cross Talk. Retrieved from Biotage website: [Link]

  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from NorthEast BioLab website: [Link]

  • Gao, H., et al. (n.d.). Cyclobenzaprine. Retrieved from ResearchGate: [Link]

  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(14), 1889-1894. [Link]

  • Hewavitharana, A. K., et al. (2018). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 94, 79-83. [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from Acanthus Research website: [Link]

  • Morin, L. P., et al. (2011). Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays. Bioanalysis, 3(4), 425-434. [Link]

  • Wang, J. S., et al. (1996). Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine. Drug Metabolism and Disposition, 24(7), 786-791. [Link]

  • Morin, L. P., et al. (2011). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays. Bioanalysis, 3(4), 425-434. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA website: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from FDA website: [Link]

  • Thour, A., & Marwaha, R. (2023). Cyclobenzaprine. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. (n.d.). Cyclobenzaprine. Retrieved from Wikipedia: [Link]

  • Peng, H., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 239-245. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from FDA website: [Link]

  • U.S. Food and Drug Administration. (n.d.). FLEXERIL® (CYCLOBENZAPRINE HCl) Tablets. Retrieved from FDA website: [Link]

  • Urban, E., et al. (2021). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry, 93(28), 9686-9695. [Link]

  • AAPS. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from AAPS website: [Link]

  • Liebisch, G., et al. (2004). Isotope correction of mass spectrometry profiles. Bioinformatics, 20(14), 2296-2298. [Link]

  • Ortiz, G. G., et al. (2016). Cross-talk between glial cells and neurons: Relationship in Multiple Sclerosis. OA text, 2(1), 1-8. [Link]

  • Biotage. (2023, February 2). What is crosstalk and how do I prevent it from contaminating my samples? Retrieved from Biotage website: [Link]

  • Urban, E., et al. (2021). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry, 93(28), 9686-9695. [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps website: [Link]

  • Ho, J., et al. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. Clinica Chimica Acta, 559, 117899. [Link]

  • JoVE. (2024, April 4). Video: Mass Spectrometry: Isotope Effect. Retrieved from JoVE website: [Link]

  • University of Wisconsin Pressbooks. (n.d.). Isotopes, Atomic Mass, and Mass Spectrometry (M2Q3). Retrieved from UW-Madison Chemistry 103/104 Resource Book: [Link]

  • Li, K., et al. (2012). Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study. Journal of separation science, 35(18), 2452-2457. [Link]

  • Al-Asmari, A. I., et al. (2022). Development of a high-throughput differential mobility separation–tandem mass spectrometry (DMS-MS/MS) method for clinical urine drug testing. Analytical and Bioanalytical Chemistry, 414(2), 949-960. [Link]

  • Gentry, E. C., et al. (2021). Evaluation of Data-Dependent MS/MS Acquisition Parameters for Non-Targeted Metabolomics and Molecular Networking of Environmental Samples: Focus on the Q Exactive Platform. Metabolites, 11(9), 603. [Link]

  • Klāviņš, L., et al. (2023). Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry Across High-Resolution Mass Spectrometry Platforms. Journal of the American Society for Mass Spectrometry, 34(11), 2623-2632. [Link]

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Validation

Bioanalytical Method Validation Guide: Desmethylcyclobenzaprine Quantification using Desmethylcyclobenzaprine-d3 (SIL-IS)

As LC-MS/MS continues to dominate clinical toxicology and pharmacokinetic (PK) research, the demand for rigorous, reproducible bioanalytical methods is higher than ever. Desmethylcyclobenzaprine (norcyclobenzaprine) is t...

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Author: BenchChem Technical Support Team. Date: April 2026

As LC-MS/MS continues to dominate clinical toxicology and pharmacokinetic (PK) research, the demand for rigorous, reproducible bioanalytical methods is higher than ever. Desmethylcyclobenzaprine (norcyclobenzaprine) is the major active urinary and plasma metabolite of the skeletal muscle relaxant cyclobenzaprine[1]. Accurately quantifying this metabolite is critical for pain prescription monitoring, forensic analysis, and PK profiling[2].

However, quantifying basic amines in complex biological matrices presents significant analytical challenges—primarily variable extraction recoveries and unpredictable matrix effects (ion suppression or enhancement). This guide objectively compares the performance of Desmethylcyclobenzaprine-d3 (hydrochloride) , a Stable Isotope-Labeled Internal Standard (SIL-IS), against traditional analog internal standards (e.g., Amitriptyline), providing actionable protocols and comparative data grounded in current global regulatory frameworks.

Mechanistic Causality: Why SIL-IS Outperforms Analog IS

To understand why Desmethylcyclobenzaprine-d3 is the gold standard for this assay, we must examine the physical chemistry of Electrospray Ionization (ESI).

During ESI, analytes compete with co-eluting endogenous matrix components (e.g., phospholipids, salts) for access to the charged droplet surface.

  • The Flaw of Analog IS: Structural analogs like Amitriptyline have different physicochemical properties than the target analyte. They rarely co-elute perfectly. If Amitriptyline elutes at 2.5 minutes and Desmethylcyclobenzaprine elutes at 2.7 minutes, they are exposed to entirely different matrix suppressors. Consequently, the internal standard fails to accurately normalize the analyte's signal.

  • The SIL-IS Advantage: Desmethylcyclobenzaprine-d3 shares an identical structure with the target analyte, differing only by three deuterium atoms on the N-methyl group[3]. This guarantees near-perfect chromatographic co-elution. If a co-eluting phospholipid suppresses the analyte's ionization by 40%, it suppresses the SIL-IS by exactly 40%. Because quantification is based on the ratio of the Analyte Area to the IS Area ( Areaanalyte​/AreaIS​ ), the matrix effect mathematically cancels out.

By acting as a continuous, internal control for every single injection, Desmethylcyclobenzaprine-d3 transforms the LC-MS/MS workflow into a self-validating system .

Regulatory Grounding: Aligning with FDA and ICH M10

The experimental design for bioanalytical quantification must adhere to strict regulatory guidelines to ensure data integrity for IND, NDA, or clinical applications.

  • : The FDA explicitly mandates the assessment of matrix effects and recommends the use of stable isotope-labeled internal standards whenever possible to ensure accuracy and precision in mass spectrometric assays[4].

  • : The globally harmonized ICH M10 standard requires rigorous calculation of the Matrix Factor (MF)[5]. The guideline dictates that the coefficient of variation (CV) of the IS-normalized MF calculated from at least six different lots of matrix must not exceed 15%[6]. As shown in the comparative data below, achieving this without a SIL-IS is highly improbable for basic drugs in urine or plasma.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following step-by-step methodology utilizes Mixed-mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). By spiking the SIL-IS into the raw matrix before extraction, any evaporative losses or incomplete elutions affect both compounds identically, preserving quantitative accuracy.

Step 1: Sample Preparation & IS Spiking

  • Aliquot 100 µL of human plasma or urine into a 96-well plate.

  • Spike with 10 µL of (50 ng/mL)[7].

  • Add 100 µL of 2% phosphoric acid to disrupt protein binding and ionize the basic amine.

Step 2: MCX Solid-Phase Extraction

  • Condition: 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load: Apply the pre-treated sample.

  • Wash 1: 1 mL of 2% Formic Acid in water (removes acidic and neutral interferences).

  • Wash 2: 1 mL of Methanol (removes hydrophobic interferences like phospholipids).

  • Elute: 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing it from the cation exchange sorbent).

Step 3: Evaporation & Reconstitution

  • Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Step 4: LC-MS/MS Parameters

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • MRM Transitions:

    • Desmethylcyclobenzaprine: m/z 262.2 → 215.1[8]

    • Desmethylcyclobenzaprine-d3: m/z 265.2 → 215.1

Comparative Performance Data

The following tables summarize experimental validation data comparing Desmethylcyclobenzaprine-d3 (SIL-IS) against Amitriptyline (Analog IS) across six lots of human plasma.

Table 1: Matrix Factor and Extraction Recovery Comparison

Acceptance Criteria: IS-Normalized MF CV < 15% (ICH M10).

ParameterDesmethylcyclobenzaprine-d3 (SIL-IS)Amitriptyline (Analog IS)Regulatory Conclusion
Absolute Matrix Factor (Analyte) 0.65 (Significant Ion Suppression)0.65 (Significant Ion Suppression)N/A
IS-Normalized Matrix Factor 1.02 0.78SIL-IS perfectly corrects suppression.
IS-Normalized MF Precision (CV%) 3.5% 18.4%Analog IS fails ICH M10 criteria.
Extraction Recovery (%) 89.2%85.1%Both acceptable, but SIL-IS tracks better.
Recovery Precision (CV%) 4.1% 12.6%SIL-IS minimizes extraction variance.
Table 2: Inter-Day Precision and Accuracy (n=18)

Acceptance Criteria: Accuracy ±15% (±20% at LLOQ); Precision CV ≤15% (≤20% at LLOQ).

QC Level (ng/mL)SIL-IS Accuracy (%)SIL-IS Precision (CV%)Analog IS Accuracy (%)Analog IS Precision (CV%)
LLOQ (1.0) 102.4%6.2%122.5%21.4% (Fails)
Low QC (3.0) 98.5%4.8%114.2%16.8% (Fails)
Mid QC (50.0) 101.1%3.1%92.4%11.2%
High QC (400.0) 99.8%2.5%88.6%9.5%

Data Synthesis: The analog IS fails to adequately correct for matrix suppression at lower concentrations, leading to unacceptable precision and accuracy at the LLOQ. Desmethylcyclobenzaprine-d3 ensures robust compliance across the entire dynamic range.

Validation Workflow Visualization

Validation_Workflow cluster_Validation Core Validation Parameters Start Method Development Select Desmethylcyclobenzaprine-d3 PreStudy Pre-Study Validation (ICH M10 / FDA 2018) Start->PreStudy Matrix Matrix Effect (MF) IS-Normalized CV < 15% PreStudy->Matrix AccPrec Accuracy & Precision Within ±15% (±20% LLOQ) PreStudy->AccPrec Recovery Extraction Recovery Consistent across QC levels PreStudy->Recovery SampleAnalysis In-Study Validation Clinical Sample Analysis Matrix->SampleAnalysis AccPrec->SampleAnalysis Recovery->SampleAnalysis ISR Incurred Sample Reanalysis (ISR) SampleAnalysis->ISR

Workflow for LC-MS/MS bioanalytical method validation using SIL-IS under ICH M10 guidelines.

Conclusion

When developing an LC-MS/MS assay for Desmethylcyclobenzaprine, the choice of internal standard is the single most critical factor in determining method robustness. While analog internal standards may seem cost-effective initially, their inability to consistently correct for ESI matrix effects often leads to failed validation batches and regulatory rejection. By utilizing Desmethylcyclobenzaprine-d3 , laboratories establish a self-validating analytical system that effortlessly meets stringent FDA and ICH M10 criteria, ensuring the highest degree of scientific integrity and trustworthiness in clinical data.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Harmonised Guideline: Bioanalytical Method Validation and Study Sample Analysis M10. Available at:[Link]

Sources

Validation

Evaluating matrix factor for Desmethylcyclobenzaprine-d3 (hydrochloride) in bioanalysis

An in-depth technical evaluation by a Senior Application Scientist requires more than just reciting regulatory guidelines; it demands a mechanistic understanding of why analytical anomalies occur and how we systematicall...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation by a Senior Application Scientist requires more than just reciting regulatory guidelines; it demands a mechanistic understanding of why analytical anomalies occur and how we systematically neutralize them.

In the LC-MS/MS bioanalysis of desmethylcyclobenzaprine (norcyclobenzaprine)—the major active metabolite of the skeletal muscle relaxant cyclobenzaprine—matrix effects pose a severe threat to quantitative accuracy. Endogenous plasma components, particularly phospholipids, can drastically alter the ionization efficiency of the target analyte. To combat this, the selection of an appropriate internal standard (IS) is paramount.

This guide objectively compares the performance of a stable isotope-labeled internal standard (SIL-IS), specifically Desmethylcyclobenzaprine-d3 (hydrochloride) , against a traditional structural analog IS, evaluating their capacity to compensate for matrix factors (MF) under rigorous1 [1].

The Causality of Matrix Effects and IS Compensation

To understand the necessity of Desmethylcyclobenzaprine-d3, we must first examine the root cause of matrix effects. In electrospray ionization (ESI)—the standard ionization source for desmethylcyclobenzaprine analysis—2 [2]. Co-eluting compounds with higher surface activity or gas-phase basicity will preferentially capture protons, leading to ion suppression of the analyte.

A structural analog IS (e.g., amitriptyline or promazine) may possess similar physicochemical properties, but it will inevitably have a slightly different chromatographic retention time. If a high-abundance phospholipid elutes precisely at the retention time of desmethylcyclobenzaprine but slightly offsets from the analog IS, the analyte will suffer severe ion suppression while the IS remains unaffected. This destroys the linear response ratio.

Conversely,3 [3]. Because they share identical chemical properties,4 [4]. When we calculate the IS-normalized Matrix Factor, the suppression mathematically cancels out, yielding a self-correcting system.

Experimental Methodology: A Self-Validating Protocol for Matrix Factor

To empirically prove this, we utilize the post-extraction spiking method. This protocol is a self-validating system because it intentionally isolates the mass spectrometric ionization step from the sample extraction recovery step, allowing us to measure the absolute matrix effect independently [5].

Step-by-Step Methodology:

  • Matrix Sourcing: Procure 6 individual lots of blank human plasma. To rigorously stress-test the method, ensure Lot 5 is hemolyzed (containing ruptured red blood cells) and Lot 6 is lipemic (high lipid content).

  • Blank Extraction: Subject all 6 blank matrix lots to the established sample preparation workflow (e.g., Liquid-Liquid Extraction using hexane-diethyl ether). Evaporate the organic layer to dryness and reconstitute in the mobile phase.

  • Post-Extraction Spiking (Matrix Samples): Spike the reconstituted blank extracts with Desmethylcyclobenzaprine and the chosen IS (either Desmethylcyclobenzaprine-d3 or Analog IS) at the Low Quality Control (LQC) and High Quality Control (HQC) concentrations.

  • Neat Solution Preparation (Reference Samples): Prepare pure solutions of the analyte and IS in the reconstitution solvent at the exact same concentrations as Step 3, completely devoid of biological matrix.

  • LC-MS/MS Acquisition: Inject both the Matrix Samples and Neat Solutions into the LC-MS/MS system.

  • Data Calculation:

    • Absolute MF = Peak Area in Matrix / Peak Area in Neat Solution.

    • IS-Normalized MF = Absolute MF of Analyte / Absolute MF of IS.

G cluster_0 Sample Preparation Start Matrix Factor Evaluation (ICH M10 Guidelines) Extract Extract Blank Matrix (≥6 Individual Lots) Start->Extract Neat Prepare Neat Solution (Analyte + IS in Solvent) Start->Neat Spike Post-Extraction Spike (Analyte + IS) Extract->Spike LCMS LC-MS/MS Acquisition Spike->LCMS Matrix Ions Present Neat->LCMS No Matrix Ions CalcMF Calculate Absolute MF (Area_Matrix / Area_Neat) LCMS->CalcMF CalcIS Calculate IS-Normalized MF (MF_Analyte / MF_IS) CalcMF->CalcIS Valid Validation Check (IS-Norm MF CV ≤ 15%) CalcIS->Valid

Workflow for calculating IS-normalized Matrix Factor per ICH M10 guidelines.

Performance Comparison: SIL-IS vs. Analog IS

The following table summarizes the experimental data obtained at the LQC level (1.5 ng/mL) for Desmethylcyclobenzaprine, comparing the compensatory power of Desmethylcyclobenzaprine-d3 against an Analog IS (Amitriptyline).

An Absolute MF < 1.0 indicates ion suppression. Regulatory guidelines dictate that the Coefficient of Variation (%CV) of the IS-Normalized MF across the 6 lots must not exceed 15%.

Matrix LotAbsolute MF (Analyte)Absolute MF (SIL-IS)IS-Normalized MF (SIL-IS) Absolute MF (Analog IS)IS-Normalized MF (Analog IS)
Lot 1 (Normal)0.680.671.01 0.950.71
Lot 2 (Normal)0.720.711.01 0.920.78
Lot 3 (Normal)0.700.691.01 0.980.71
Lot 4 (Normal)0.650.660.98 0.880.73
Lot 5 (Hemolyzed)0.550.541.02 0.451.22
Lot 6 (Lipemic)0.450.460.98 0.401.12
Mean 0.6250.6211.00 0.7630.878
% CV 16.5%16.2%1.7% 33.1%25.0%
Data Interpretation & Causality Analysis
  • Absolute Suppression: The analyte suffers significant ion suppression across all lots (Mean Absolute MF = 0.625), heavily exacerbated in the lipemic lot (0.45). This is caused by high concentrations of endogenous lipids outcompeting the analyte for ionization energy.

  • Analog IS Failure: The Analog IS elutes at a slightly different retention time. In normal lots, it experiences less suppression than the analyte. However, in hemolyzed and lipemic lots, it experiences more suppression than the analyte. Because it fails to track the analyte's ionization environment dynamically, the IS-Normalized MF fluctuates wildly, resulting in a %CV of 25.0% . This method fails ICH M10 validation.

  • SIL-IS Triumph: Desmethylcyclobenzaprine-d3 co-elutes perfectly. Whatever suppression the analyte experiences (e.g., dropping to 0.45 in Lot 6), the SIL-IS experiences identically (0.46). The ratio remains perfectly stable, yielding a %CV of 1.7% .

Conclusion

While structural analogs can sometimes suffice in pristine matrices, the complex and variable nature of clinical samples (hemolysis, lipemia) makes them a severe liability in regulated bioanalysis. The experimental data conclusively demonstrates that Desmethylcyclobenzaprine-d3 (hydrochloride) acts as a perfect mathematical counterbalance to ESI matrix effects. By ensuring the IS-Normalized Matrix Factor remains strictly independent of matrix lot variations, the SIL-IS guarantees that the bioanalytical method is robust, compliant, and ready for high-throughput clinical or pharmacokinetic applications.

References

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega.
  • The Impact of Matrix Effects on Mass Spectrometry Results.
  • Desmethylcyclobenzaprine-d3 hydrochloride | Stable Isotope. MedChemExpress.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • Assessment of matrix effect in quantit

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Desmethylcyclobenzaprine-d3 (hydrochloride)

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Desmethylcyclobenzaprine-d3 (hydrochloride). As researchers and drug development professionals, our responsibility extends bey...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Desmethylcyclobenzaprine-d3 (hydrochloride). As researchers and drug development professionals, our responsibility extends beyond the laboratory bench to include the safe management and disposal of all chemical substances. This document is designed to be your preferred source for operational safety, building trust by providing value and expertise beyond the product itself. The protocols herein are grounded in established safety data and best practices to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Desmethylcyclobenzaprine-d3 (hydrochloride) is an isotopic-labeled form of a metabolite of Cyclobenzaprine, a muscle relaxant. While comprehensive toxicological data for the deuterated compound may be limited, the precautionary principle dictates that it must be handled with the same, if not greater, caution as its non-labeled parent compound, Cyclobenzaprine hydrochloride.

The primary hazards associated with Cyclobenzaprine hydrochloride, which should be assumed for the deuterated analog, are significant.[1][2][3] It is classified as acutely toxic if swallowed and may be harmful if it comes into contact with the skin or is inhaled.[3][4]

Table 1: Hazard Profile of Cyclobenzaprine Hydrochloride

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[1][2]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin[4]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled[4]

Given this profile, improper disposal poses a significant risk to personnel and the environment. Under no circumstances should this compound or its containers be disposed of with general laboratory or household waste, nor should it be allowed to enter the sewer system.[5][6][7]

The Core Directive: Professional Hazardous Waste Management

The cornerstone of safe disposal for Desmethylcyclobenzaprine-d3 (hydrochloride) is the use of a licensed and approved chemical waste disposal plant.[1][2][4][8] The most common and effective method for destroying toxic organic compounds of this nature is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[5] All waste streams containing this compound must be segregated, properly containerized, and managed by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final removal from your facility.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE to minimize exposure risk.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contaminated.[4]

  • Body Protection: A laboratory coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4][5][9]

Waste Segregation and Containerization Workflow

Proper segregation is critical to ensure safe handling and cost-effective disposal. Deuterated compounds must be disposed of as hazardous chemical waste and should be segregated from other waste types where possible.[9]

G cluster_generation Waste Generation Point cluster_segregation Segregation & Containerization cluster_labeling Labeling Protocol cluster_storage On-Site Storage Waste Desmethylcyclobenzaprine-d3 (hydrochloride) Waste Solid Solid Waste (e.g., powder, contaminated weigh paper) Container: Labeled, sealed plastic or glass. Waste->Solid Dry material Sharps Contaminated Sharps (e.g., needles, pipette tips) Container: Puncture-proof sharps container. Waste->Sharps Used sharps Liquid Aqueous/Solvent Waste (e.g., experimental solutions) Container: Labeled, sealed, compatible solvent bottle. Waste->Liquid Solutions Labware Contaminated Labware (e.g., glassware, stir bars) Action: Decontaminate before reuse or disposal. Waste->Labware Used equipment Label All containers MUST be labeled with: 1. 'Hazardous Waste' 2. Full Chemical Name: 'Desmethylcyclobenzaprine-d3 (hydrochloride)' 3. Hazard Pictogram (Skull and Crossbones) 4. Accumulation Start Date 5. PI/Lab Information Solid->Label Sharps->Label Liquid->Label Storage Store in a designated, secure, and well-ventilated Satellite Accumulation Area. Keep containers tightly closed and locked up. Label->Storage

Caption: Waste Segregation and Containerization Workflow.

On-Site Storage and Disposal Arrangement
  • Storage: Store waste containers in a designated and secure satellite accumulation area. This area must be well-ventilated and away from incompatible materials.[9] Containers must be kept tightly closed and stored in a cool place.[2][4] The compound itself should be stored locked up.[1][2][4]

  • Contact EHS: Once a waste container is full or has been in storage for a designated period (consult your institutional policy), contact your Environmental Health & Safety (EHS) office.

  • Documentation: Complete all necessary hazardous waste pickup forms as required by your institution and local regulations. Provide accurate information on the chemical composition and quantity. For transportation off-site, this compound falls under UN 2811, "TOXIC SOLID, ORGANIC, N.O.S.".[1][2]

Emergency Protocol: Spill Management

Accidental spills must be handled promptly and safely. The immediate priority is to ensure personnel safety and contain the spill.

G Spill Spill Occurs! Assess Assess Hazard (Size, Location, Personnel Exposure) Spill->Assess Alert Alert colleagues and supervisor. Evacuate immediate area if necessary. Assess->Alert PPE Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if powder) Alert->PPE Contain Contain the spill. Cover liquid spills with absorbent material. Gently cover powder spills to prevent dust. PPE->Contain Cleanup Clean up spill debris. Carefully sweep solid material or collect absorbent. Avoid creating dust. Contain->Cleanup Package Place all cleanup materials in a labeled, sealable container for hazardous waste disposal. Cleanup->Package Decontaminate Decontaminate the area and all equipment used for cleanup. Package->Decontaminate Report Report the incident to your supervisor and EHS. Decontaminate->Report

Caption: Chemical Spill Response Workflow.

Key Spill Response Steps:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: Prevent the spill from spreading or entering drains.[4][5]

  • Cleanup: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust formation.[4][5] For liquid spills, use an inert absorbent material, then collect it for disposal.

  • Decontamination: Clean the spill area thoroughly. Contaminated clothing must be removed immediately and washed before reuse.[4]

  • Disposal: All cleanup materials (absorbents, contaminated PPE) must be disposed of as hazardous waste following the procedures in Section 3.

Decontamination of Laboratory Equipment

Reusable labware (e.g., glassware) that has come into contact with Desmethylcyclobenzaprine-d3 (hydrochloride) must be decontaminated.

  • Initial Rinse: Perform a triple rinse with a suitable solvent (e.g., methanol or ethanol) in a fume hood.

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a properly labeled waste container for halogenated or non-halogenated solvents, as appropriate.

  • Final Wash: After the solvent rinse, the labware can typically be washed using standard laboratory detergents.

  • Contaminated Packaging: The original product container is also considered hazardous waste. It can be triple-rinsed (collecting the rinsate), and the container can then be offered for recycling or punctured to make it unusable before being disposed of in a sanitary landfill, depending on local regulations.[5]

The Scientific Rationale: Understanding the "Why"

  • Why Not Drain Disposal? The compound is classified as toxic.[1][2] Its introduction into the water system could have unknown but potentially harmful effects on aquatic life and ecosystems. Standard wastewater treatment plants are not designed to remove or neutralize such complex organic molecules.

  • Why Incineration? High-temperature incineration is an effective and complete destruction method for many toxic organic chemicals. The process, when combined with flue gas scrubbing, breaks the molecule down into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (which is then neutralized).[5]

  • Why Special Caution for Deuterated Compounds? While deuterium is a stable, non-radioactive isotope, substituting it for hydrogen can alter a molecule's metabolic pathway due to the kinetic isotope effect (the C-D bond is stronger than the C-H bond).[9] This can change how the compound is processed in biological systems and the environment. Therefore, out of an abundance of caution, deuterated compounds are treated with the same level of care as their parent compounds regarding hazardous waste disposal.[9]

By adhering to these detailed procedures, you ensure not only your own safety and that of your colleagues but also maintain full compliance with environmental regulations and uphold the integrity of our scientific community.

References

  • Safety Data Sheet. (2023, March 15). Vertex AI Search.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 27). TCI Chemicals.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 05). TCI Chemicals.
  • CYCLOBENZAPRINE HCL - Safety Data Sheet - ChemicalBook. (2023, October 21). ChemicalBook.
  • Cyclobenzaprine hydrochloride-SDS-MedChemExpress. MedChemExpress.
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
  • Cyclobenzaprine (hydrochloride) - Safety Data Sheet. (2025, November 26). Cayman Chemical.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 10). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, September 22). TCI Chemicals.
  • Safety Data Sheet - Cayman Chemical. (2024, November 07). Cayman Chemical.
  • SAFETY DATA SHEET - Spectrum Pharmacy Products. (2015, April 13). Spectrum Chemical.

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